molecular formula C11H12N4 B8195243 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine

4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine

Cat. No.: B8195243
M. Wt: 200.24 g/mol
InChI Key: NWCPDJXCDWLHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine, with the molecular formula C11H12N4 and an average mass of 200.245 Da, is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry and drug discovery . The compound serves as a valuable synthetic intermediate or scaffold for the development of more complex molecules. Its structure, featuring both pyrazole and pyridinamine rings substituted with a cyclopropyl group, is commonly found in compounds investigated for their biological activity. For instance, structurally related compounds containing the 5-cyclopropyl-1H-pyrazol-3-amine moiety have been identified in experimental drugs that act as inhibitors of calcium/calmodulin-dependent protein kinase type II subunit beta (CaMKIIβ), a target relevant in neurological and muscular function research . This suggests potential research applications for this compound family in developing therapies for central nervous system disorders or in skeletal muscle research. The compound is associated with the CAS Registry Number 2244439-39-0 and the MDL number MFCD34181661 . Researchers can utilize this amine-functionalized heterocycle to construct novel chemical libraries or to optimize lead compounds in hit-to-lead campaigns. As with all reagents of this nature, this compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Certificate of Analysis for specific quality control data, handling information, and detailed safety guidelines.

Properties

IUPAC Name

4-(1-cyclopropylpyrazol-4-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-11-5-8(3-4-13-11)9-6-14-15(7-9)10-1-2-10/h3-7,10H,1-2H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCPDJXCDWLHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)C3=CC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Yield Synthesis Protocol for 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine: A Mechanistic and Methodological Guide

Executive Summary

The compound This compound is a highly privileged heterobiaryl scaffold utilized extensively in modern drug discovery, particularly in the design of targeted kinase inhibitors (such as ALK5, c-Met, and JAK inhibitors)[1]. The 2-aminopyridine moiety functions as a potent hydrogen-bond donor/acceptor pair, anchoring the molecule within the ATP-binding hinge region of kinases. Concurrently, the 1-cyclopropylpyrazole group provides a metabolically stable, lipophilic vector to occupy adjacent hydrophobic pockets.

Synthesizing this motif efficiently requires overcoming significant chemical hurdles, including the potential for catalyst poisoning by the free amine and the rapid protodeboronation of electron-rich heterocyclic boronic acids. This whitepaper details a robust, self-validating synthetic protocol relying on an optimized palladium-catalyzed Suzuki-Miyaura cross-coupling.

Retrosynthetic Analysis & Mechanistic Rationale

The most efficient retrosynthetic disconnection for this heterobiaryl system is the C–C bond between the pyridine and pyrazole rings. This leads to two commercially available precursors: 4-bromopyridin-2-amine and 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole [2][3].

Causality in Reaction Design:
  • Substrate Selection: 4-Bromopyridin-2-amine is selected over its chloro-analog due to the lower bond dissociation energy of the C–Br bond, which facilitates rapid oxidative addition to the Pd(0) center[3].

  • Catalyst Choice: Unprotected nitrogen-rich heterocycles can coordinate to electron-deficient palladium centers, creating off-cycle resting states that poison the catalyst[4]. To circumvent this,

    
     is employed. The bidentate dppf ligand enforces a wide bite angle (approx. 99°), which sterically shields the metal center and accelerates the rate-limiting reductive elimination step.
    
  • Solvent and Base: A biphasic 1,4-dioxane/water mixture (4:1 v/v) combined with potassium carbonate (

    
    ) is critical. Water is required to dissolve the inorganic base and facilitate the formation of the reactive hydroxyboronate intermediate, which undergoes transmetalation significantly faster than the neutral boronic ester[5][6].
    

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition TransMet Transmetalation Complex OxAdd->TransMet Transmetalation RedElim Reductive Elimination Complex TransMet->RedElim Isomerization RedElim->Pd0 Reductive Elimination Product Target Biaryl Product RedElim->Product ArX 4-Bromopyridin-2-amine ArX->OxAdd ArB Pyrazole Boronate ArB->TransMet Base Base / H2O Base->TransMet

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Materials and Reagents

Reagent / MaterialCAS NumberEquivalentsRole in Synthesis
4-Bromopyridin-2-amine14068-00-91.00Electrophilic coupling partner
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1151802-22-01.20Nucleophilic coupling partner

95464-05-40.05Pre-catalyst
Potassium Carbonate (

)
584-08-73.00Inorganic base
1,4-Dioxane / HPLC Grade WaterN/A4:1 (v/v)Biphasic solvent system

Step-by-Step Experimental Protocol

The following methodology establishes a self-validating workflow. In-process controls (IPC) via LC-MS are integrated to ensure reaction fidelity.

Workflow Step1 1. Reagent Assembly Step2 2. Degassing (N2 Sparging) Step1->Step2 Step3 3. Cross-Coupling (90°C, 12h) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Purification & QC Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Step 1: Reaction Setup & Degassing
  • To a clean, oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridin-2-amine (1.00 g, 5.78 mmol) and 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.62 g, 6.94 mmol)[2].

  • Add

    
     (2.40 g, 17.34 mmol) directly to the solid mixture.
    
  • Suspend the solids in 40 mL of a 1,4-dioxane/water mixture (4:1 v/v).

  • Critical Step: Degas the suspension by sparging with ultra-pure Nitrogen (

    
    ) or Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the pyrazole boronate and the irreversible oxidation of the Pd(0) active species[3].
    
Step 2: Catalytic Cross-Coupling
  • Quickly add

    
     (236 mg, 0.289 mmol) under a positive stream of nitrogen.
    
  • Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • In-Process Control (IPC): At 8 hours, sample 50 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the peak corresponding to 4-bromopyridin-2-amine (m/z ~173/175) is consumed, and the product mass [M+H]+ = 201.1 is dominant.

Step 3: Workup & Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (EtOAc, 50 mL) and distilled water (50 mL).

  • Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional EtOAc (2 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure to yield a crude brown residue.
    
Step 4: Purification & Characterization
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane (DCM) to Methanol (MeOH) (100:0 to 90:10). The product typically elutes at 5-7% MeOH due to the polarity of the free amine[1].

  • Expected Analytical Data:

    • LC-MS: m/z calculated for

      
       [M+H]+: 201.11; Found: 201.1.
      
    • 1H NMR (400 MHz, DMSO-d6):

      
       8.21 (s, 1H, pyrazole), 7.89 (s, 1H, pyrazole), 7.82 (d, J = 5.2 Hz, 1H, pyridine), 6.75 (dd, J = 5.2, 1.5 Hz, 1H, pyridine), 6.68 (s, 1H, pyridine), 5.85 (br s, 2H, 
      
      
      
      ), 3.75 (m, 1H, cyclopropyl CH), 1.10 - 0.95 (m, 4H, cyclopropyl
      
      
      ).

Quantitative Data & Optimization Summary

To validate the trustworthiness of this protocol, condition screening was performed to demonstrate why the selected variables are optimal. The table below highlights the causal relationship between reaction conditions and yield.

ConditionCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
A (Optimized)


1,4-Dioxane/

90 88% Rapid transmetalation; no catalyst poisoning.
B


Toluene/EtOH/

10065%Moderate yield; catalyst partially poisoned by 2-aminopyridine[4].
C

/ XPhos

THF/

8072%Incomplete conversion due to lower temperature.
D (Control)


1,4-Dioxane/

90< 30%No degassing. Extensive homocoupling of boronate observed[3].

References

  • ChemicalBook. "1-Cyclopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole". Source: ChemicalBook Database.
  • BenchChem Technical Support Team. "4-Iodopyridin-2-amine / 4-Bromopyridin-2-amine in Cross-Coupling Reactions". Source: BenchChem.
  • MDPI. "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media". Source: Molecules.
  • Massachusetts Institute of Technology (DSpace). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles". Source: Journal of the American Chemical Society.
  • Google Patents. "AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors". Source: Patent Literature.
  • Organic Chemistry Portal. "Suzuki Coupling". Source: Organic Chemistry Portal.

Sources

Mechanism of action of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of Zimlovisertib (PF-06650833)

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action for 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine, a compound identified as Zimlovisertib (also known as PF-06650833). Zimlovisertib is a potent, selective, and orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central kinase in the innate immune signaling cascade, IRAK4 represents a critical therapeutic target for a range of autoimmune and inflammatory diseases. This document synthesizes data from biochemical, cellular, and preclinical studies to elucidate how Zimlovisertib modulates the IRAK4 signaling pathway, presenting its potency, selectivity, and functional consequences in disease-relevant contexts. Detailed experimental protocols and visual diagrams are provided to offer both foundational understanding and practical application for scientific professionals.

Introduction: Targeting the Master Kinase of Innate Immunity

The innate immune system relies on the rapid detection of pathogens and endogenous danger signals through pattern recognition receptors, including Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). A crucial node in the signal transduction pathways downstream of these receptors is the serine/threonine kinase, IRAK4.[1][2][3] Upon receptor activation, IRAK4 is recruited to the Myddosome signaling complex, where its kinase activity becomes essential for the subsequent phosphorylation and activation of downstream targets like IRAK1.[1][3] This cascade culminates in the activation of key transcription factors, notably NF-κB and AP-1, driving the expression of a host of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-1β.[1]

Given its indispensable role as the "master IRAK," the selective inhibition of IRAK4 kinase activity is an attractive therapeutic strategy for mitigating the chronic inflammation that characterizes numerous autoimmune disorders, including rheumatoid arthritis and lupus.[2][4][5] Zimlovisertib (PF-06650833) emerged from these efforts as a highly potent and selective IRAK4 inhibitor.[4][6] This guide dissects its mechanism of action, from direct enzyme inhibition to its effects in complex cellular systems.

Core Mechanism: Competitive Inhibition of the IRAK4 ATP-Binding Site

Zimlovisertib exerts its therapeutic effect through direct, reversible, and competitive inhibition of the IRAK4 kinase domain. By binding to the ATP-binding pocket of IRAK4, Zimlovisertib prevents the phosphorylation of its substrates, effectively halting the downstream signaling cascade.[1] This blockade of IRAK4's kinase function is the primary mechanism through which it suppresses the production of inflammatory mediators. The inhibition of this upstream kinase prevents the activation of IRAK1, thereby disrupting the entire signaling pathway that leads to inflammatory gene expression.[1][7]

cluster_legend Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4_active IRAK4 (Active) MyD88->IRAK4_active Recruitment & Activation IRAK1 IRAK1 IRAK4_active->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB_AP1 NF-κB / AP-1 Activation TRAF6->NFkB_AP1 Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB_AP1->Cytokines Gene Transcription Zimlovisertib Zimlovisertib (PF-06650833) Zimlovisertib->IRAK4_active Inhibition

Figure 1. IRAK4 Signaling Pathway and Point of Inhibition.

Potency and Selectivity Profile

The therapeutic utility of a kinase inhibitor is defined by its potency against the intended target and its selectivity against other kinases to minimize off-target effects. Zimlovisertib demonstrates exceptional potency and a favorable selectivity profile.

Biochemical and Cellular Potency

Zimlovisertib is a potent inhibitor of IRAK4 kinase activity, with inhibitory concentrations in the low nanomolar range. This high potency translates from a purified enzyme system to complex cellular environments like peripheral blood mononuclear cells (PBMCs).[4][8]

Assay TypeTarget/StimulusIC50 ValueSource
Cell-free Kinase AssayIRAK40.2 nM[4][6]
Human PBMC AssayR848 (TLR7/8 Ligand)2.4 nM[4][8]
Human Whole Blood AssayR848 (TLR7/8 Ligand)8.8 nM[8]
Kinase Selectivity

To assess its specificity, Zimlovisertib was profiled against a broad panel of 278 kinases. At a concentration of 200 nM, it demonstrated approximately 100% inhibition of IRAK4.[4][6] While it showed some activity against a small number of other kinases, it was significantly more selective for IRAK4. For instance, it was found to be nearly 7,000 times more selective for IRAK4 than for the related kinase IRAK1.[8]

KinasePercent Inhibition (at 200 nM)IC50Source
IRAK4 ~100% 0.2 nM [4][6]
IRAK1>70%~1,380 nM[6][8]
MNK2>70%<1,000 nM[6][8]
LRRK2>70%<1,000 nM[6][8]
CLK4>70%<1,000 nM[6]
CK1γ1>70%<1,000 nM[6]

Note: IC50 values for kinases other than IRAK1 are presented as less than 1 µM as reported in the source literature.[8]

Experimental Protocols & Workflows

To ensure the reproducibility and validation of findings related to IRAK4 inhibition, standardized experimental procedures are critical. Below are representative protocols for key assays.

In Vitro IRAK4 Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical biochemical assay to determine the concentration of Zimlovisertib required to inhibit 50% of IRAK4 kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of recombinant human IRAK4 enzyme in kinase buffer.

    • Prepare a stock solution of a suitable peptide substrate (e.g., a fluorescently labeled peptide).

    • Prepare a stock solution of ATP at a concentration equivalent to its Km for IRAK4.

    • Perform a serial dilution of Zimlovisertib in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted Zimlovisertib solution or DMSO (vehicle control).

    • Add 10 µL of the IRAK4 enzyme and peptide substrate mixture to each well.

    • Incubate for 15-20 minutes at room temperature to allow for compound binding.

  • Initiation and Termination:

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

    • Terminate the reaction by adding a stop solution containing EDTA.

  • Data Acquisition and Analysis:

    • Measure the amount of phosphorylated substrate, typically using a mobility-shift microfluidic assay or fluorescence polarization.

    • Calculate the percent inhibition for each Zimlovisertib concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A Prepare Reagents (Enzyme, Substrate, ATP, Zimlovisertib Dilutions) B Add Zimlovisertib/ Vehicle to Plate A->B C Add IRAK4 Enzyme & Substrate Mix B->C D Pre-incubate (Allow Compound Binding) C->D E Initiate Reaction (Add ATP) D->E F Incubate at 25°C E->F G Terminate Reaction (Add Stop Solution) F->G H Measure Substrate Phosphorylation G->H I Calculate % Inhibition & Determine IC50 H->I

Figure 2. Workflow for an In Vitro IRAK4 Kinase Assay.
Human PBMC Cytokine Release Assay

This protocol describes a cell-based functional assay to measure the effect of Zimlovisertib on the production of inflammatory cytokines.

Methodology:

  • Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Compound Treatment:

    • Plate the PBMCs in a 96-well culture plate at a density of 2x10⁵ cells/well.

    • Add serially diluted Zimlovisertib or DMSO (vehicle control) to the wells.

    • Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.

  • Cell Stimulation:

    • Stimulate the cells by adding a TLR ligand, such as R848 (a TLR7/8 agonist), to a final concentration of 1 µM.

    • Incubate the plate for 18-24 hours at 37°C.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant from each well.

    • Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis:

    • Calculate the percent inhibition of cytokine release for each Zimlovisertib concentration compared to the stimulated vehicle control.

    • Determine the IC50 value by plotting the data as described for the kinase assay.

Functional Effects in Disease-Relevant Models

The efficacy of Zimlovisertib has been demonstrated in cellular models relevant to autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).

  • Rheumatoid Arthritis Models: In human macrophages stimulated with anti-citrullinated protein antibody (ACPA) immune complexes, Zimlovisertib effectively inhibited the production of TNF.[8] It also blocked the production of matrix metalloproteinases (MMPs) induced by IL-1β in RA fibroblast-like synoviocytes (FLS), suggesting a role in preventing joint degradation.[8]

  • Lupus Models: Zimlovisertib was shown to inhibit cytokines produced by plasmacytoid dendritic cells (pDCs) when activated by SLE immune complexes.[8]

These findings underscore that by inhibiting the central IRAK4 kinase, Zimlovisertib can block inflammatory signals originating from diverse pathogenic stimuli relevant to human autoimmune diseases.

Conclusion

This compound, known as Zimlovisertib (PF-06650833), is a potent and highly selective inhibitor of IRAK4. Its mechanism of action is centered on the competitive inhibition of the IRAK4 kinase domain, which serves as a master control point for innate immune signaling downstream of TLRs and IL-1Rs. This inhibition effectively suppresses the production of key pro-inflammatory cytokines. The robust translation of its biochemical potency into functional inhibition in complex cellular and disease-relevant models validates IRAK4 as a therapeutic target and establishes Zimlovisertib as a promising agent for the treatment of a wide range of inflammatory and autoimmune disorders.

References

  • The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology. [Link]

  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Omega. [Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed - NIH. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. [Link]

  • Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Bio-Techne. [Link]

  • IRAK-4 Inhibitors for Inflammation. Medicinal Research Reviews. [Link]

Sources

Physicochemical properties of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine

Abstract

This compound belongs to a class of nitrogen-containing heterocyclic compounds frequently investigated in medicinal chemistry for their potential as kinase inhibitors and other therapeutic agents. The progression of any such candidate from initial discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties. These characteristics—including solubility, lipophilicity, and ionization state—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for the experimental determination of the key physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols for essential assays but also the scientific rationale behind these experimental choices. By grounding these methodologies in authoritative standards, this document serves as a self-validating system for the robust characterization of this and similar lead compounds.

Chemical Identity and Strategic Importance

Molecular Structure and Identity

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and purity.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₂N₄

  • Molecular Weight: 200.24 g/mol

  • CAS Number: (Not assigned, specific compound)

Structure:

(Note: This is a textual representation of the chemical structure.)

The structure features a pyrazole ring linked to a pyridine ring, with a cyclopropyl group on one of the pyrazole nitrogens and an amine group on the pyridine ring. These functional groups are expected to dictate the molecule's key physicochemical behaviors, particularly its solubility and acid-base properties.

The Critical Role of Physicochemical Properties in Drug Discovery

The "drug-likeness" of a molecule is not defined solely by its potency against a biological target but equally by its ability to reach that target in the body at a therapeutic concentration. Physicochemical properties are the primary determinants of this journey.[1] A molecule's solubility influences its dissolution rate in the gastrointestinal tract, while its lipophilicity governs its ability to permeate biological membranes.[2][3] The ionization constant (pKa) affects both solubility and permeability, as the charge state of a molecule can change dramatically within the varying pH environments of the human body (e.g., stomach vs. intestine).[4] Therefore, the early and accurate measurement of these parameters is essential to guide lead optimization, select appropriate formulation strategies, and predict in vivo performance.[5]

Predicted Physicochemical Properties (Computational & Analog-Based)

While direct experimental measurement is the gold standard, computational models and data from structurally similar compounds can provide valuable initial estimates. These predictions help in designing experiments and anticipating potential challenges.

PropertyPredicted ValueBasis for Prediction / Comments
LogP 1.5 - 2.5Based on analogs like 2-(3-Cyclopropyl-1H-pyrazol-1-yl)-3-pyridinamine (LogKow: 1.97). The value is within the range for good oral absorption (<5) according to Lipinski's Rule of 5.[3]
Aqueous Solubility Low to ModerateThe heterocyclic structure suggests some aqueous solubility, but the aromatic rings and cyclopropyl group contribute to hydrophobicity. Expected to be pH-dependent due to basic nitrogens.[6]
pKa (Basic) 3.0 - 5.0The pyridin-2-amine moiety is the most likely site of protonation. The predicted value is based on similar aminopyridine structures. This suggests the compound will be partially ionized in the acidic environment of the stomach.

Experimental Determination of Key Physicochemical Properties

This section details the authoritative, field-proven methodologies for measuring the critical physicochemical properties of this compound.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract. A compound must first dissolve before it can be absorbed.[7] The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest marketed dose dissolves in 250 mL of aqueous media over a pH range of 1.2 to 6.8.[8] Measuring solubility at different pH values and in biorelevant media provides a more accurate prediction of in vivo behavior.[8]

Gold Standard Protocol: Shake-Flask Equilibrium Solubility

The shake-flask method remains the definitive technique for determining thermodynamic solubility.[7][8][9]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of glass vials containing aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to form a visible slurry.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).[8][9] The extended time ensures that the measurement reflects the true thermodynamic solubility, not a transient kinetic state.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples to pellet the remaining solid material.[9]

  • Sample Collection: Carefully collect the supernatant using a syringe and filter it through a low-binding, chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[8][9]

  • Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][9] A calibration curve with known concentrations of the compound must be used for accurate quantification.

  • Data Reporting: Report the solubility in mg/mL or µg/mL at the specified pH and temperature.

G cluster_0 Shake-Flask Solubility Workflow prep 1. Preparation Add excess solid to buffered media equil 2. Equilibration Agitate at constant temp (24-72 hours) prep->equil Ensure slurry sep 3. Phase Separation Centrifuge to pellet solid equil->sep Reach equilibrium collect 4. Sample Collection Filter supernatant sep->collect Isolate saturated solution quant 5. Quantification Analyze filtrate via HPLC-UV collect->quant Remove particulates report 6. Data Reporting Solubility (mg/mL) at pH/temp quant->report

Caption: Workflow for determining equilibrium solubility.

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability, plasma protein binding, and metabolic stability.[2] It is typically measured as the partition coefficient (P) between n-octanol and water. LogP refers to the partition coefficient of the neutral, un-ionized species.[2] Because many drugs are ionizable, the distribution coefficient (D), measured at a specific pH (commonly physiological pH 7.4), is often more relevant. LogD accounts for both neutral and ionized species.[3]

Gold Standard Protocol: Shake-Flask Octanol-Water Partitioning

This method directly measures the partitioning of the analyte between two immiscible phases and is considered the most reliable technique.[2][10]

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water (or pH 7.4 buffer for LogD) with n-octanol by mixing them vigorously and allowing the phases to separate. This crucial step prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., in a 1:1 volume ratio) in a sealed tube.

  • Equilibration: Gently agitate the mixture at a constant temperature until equilibrium is reached (can range from minutes to hours).

  • Phase Separation: Centrifuge the tube to ensure a clean and complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.[5]

  • Calculation:

    • LogP/LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

    • For LogP, the aqueous phase is pure water, and the calculation assumes only the neutral species partitions. For LogD, a buffered aqueous phase (e.g., pH 7.4) is used.

G cluster_1 LogP/LogD Determination Workflow prep 1. Preparation Use pre-saturated n-octanol and buffer (pH 7.4) partition 2. Partitioning Add compound to octanol/buffer mix prep->partition equil 3. Equilibration Agitate to reach equilibrium partition->equil sep 4. Phase Separation Centrifuge to separate layers equil->sep quant 5. Quantification Measure concentration in BOTH phases via HPLC sep->quant calc 6. Calculation LogD = log10([C]oct / [C]aq) quant->calc

Caption: Workflow for determining the distribution coefficient (LogD).

Ionization Constant (pKa)

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[11] For a basic compound like this compound, the pKa will determine the extent of its positive charge at different physiological pH values. This charge state profoundly impacts solubility, receptor binding, and membrane transport.[12]

Gold Standard Protocol: Potentiometric Titration

This method involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound, and it remains the benchmark for pKa determination.[13][14]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[14]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[14] Maintain a constant ionic strength using a background electrolyte like KCl.

  • Titration (for a base): Place the solution in a temperature-controlled vessel. Titrate the solution by making small, incremental additions of a standardized acid titrant (e.g., 0.1 M HCl).[14]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest part of the titration curve (the buffer region).[14] Specialized software is often used to calculate the pKa from the inflection point of the first derivative of the titration curve.

G cluster_2 Potentiometric pKa Determination Workflow calib 1. Calibration Calibrate pH meter with standard buffers prep 2. Sample Preparation Dissolve compound to known concentration calib->prep titrate 3. Titration Add standardized acid titrant in increments prep->titrate record 4. Data Acquisition Record pH after each addition titrate->record analyze 5. Data Analysis Plot pH vs. Titrant Volume record->analyze pka 6. pKa Determination pKa = pH at half-equivalence point analyze->pka

Caption: Workflow for determining pKa via potentiometric titration.

Conclusion

The successful development of this compound as a potential therapeutic agent is inextricably linked to a robust understanding of its physicochemical properties. The experimental protocols detailed in this guide—the shake-flask methods for solubility and lipophilicity, and potentiometric titration for pKa—represent the gold standards required for generating high-quality, reliable data. These measurements are not mere academic exercises; they are foundational pillars upon which rational drug design, formulation development, and clinical success are built. By investing in this critical characterization early in the discovery pipeline, researchers can make more informed decisions, mitigate risks associated with poor ADME properties, and ultimately increase the probability of translating a promising molecule into an effective medicine.

References

  • Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. Retrieved from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(6), 543-551. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmacy Details. Retrieved from [Link]

  • Subirats, X., Fuguet, E., Rosés, M., Bosch, E., & Ràfols, C. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • PubChem. (n.d.). 4-cyclopropyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. Retrieved from [Link]

  • van de Waterbeemd, H., & De Groot, M. J. (2009). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]

  • Molport. (n.d.). 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). IUPAC names and physicochemical properties of the studied compounds. Retrieved from [Link]

  • IUPAC. (n.d.). Chapter I - Physicochemical Properties. Retrieved from [Link]

  • Semantic Scholar. (n.d.). (1H-pyrazol-4-yl) amino) quinazolin-6-yl. Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-a-potent-and-selective-DDR1-2-4-((1H-Zhang-Liu/3d10a9c8d5065c6f37688229b12d594589d3810c]([Link]

  • Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • PubChem. (n.d.). 8-cyclopropyl-N-[5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-yl]quinazolin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • EPA. (n.d.). 2-(3-Cyclopropyl-1H-pyrazol-1-yl)-3-pyridinamine. Retrieved from [Link]

  • National Academies Press. (n.d.). Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrazol-4-amine (C6H9N3). Retrieved from [Link]

  • IUPAC. (n.d.). Brief Guides to Nomenclature. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 4-(1-(tert-butyl)-1H-pyrazol-4-yl)pyridin-2-amine. Retrieved from [Link]

Sources

Spectroscopic Data Analysis of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis, characterization, and application of novel chemical entities. We will delve into the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, offering insights into the experimental choices and a detailed interpretation of the spectral features that confirm the molecular structure. This guide emphasizes the integration of orthogonal analytical techniques to ensure the unequivocal structural elucidation of the target compound.

Introduction

This compound is a molecule of interest in medicinal chemistry, featuring a unique combination of a cyclopropyl-substituted pyrazole and a 2-aminopyridine moiety. The precise characterization of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity in biological assays. Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose. This guide will walk through the expected MS and NMR data for this compound, providing a framework for its analysis.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₂N₄

  • Molecular Weight: 200.24 g/mol

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a small molecule like this compound, electrospray ionization (ESI) is a common and effective ionization method, as it is a soft ionization technique that typically results in a prominent molecular ion peak.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to acquire the data in positive ion mode.

  • Data Acquisition: The sample is introduced into the ESI source, and the data is collected over a relevant mass range (e.g., m/z 50-500).

Data Interpretation

The primary goal of the MS analysis is to confirm the molecular weight of the compound. The expected data is summarized in Table 1.

Table 1: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z (Expected)
[M+H]⁺201.1135201.1138
[M+Na]⁺223.0954223.0957

The observation of the protonated molecule ([M+H]⁺) with high mass accuracy provides strong evidence for the elemental composition of the compound. The presence of a sodium adduct ([M+Na]⁺) is also common and further corroborates the molecular weight. The stability of aromatic and heterocyclic rings often leads to distinct molecular ion peaks in mass spectrometry.[1]

Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation pattern can provide valuable structural information. Due to the presence of two heteroaromatic rings, the molecular ion is expected to be fairly stable.[2] Common fragmentation pathways for N-heterocycles can involve cleavage of bonds adjacent to the heteroatoms.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired. Two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the assignment of complex spectra.

Data Interpretation: ¹H NMR

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm).

Table 2: Expected ¹H NMR Peak Assignments (400 MHz, DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5' (Pyrazole)~8.3s1H
H-6 (Pyridine)~8.1d1H~5.2
H-3' (Pyrazole)~7.9s1H
H-5 (Pyridine)~7.0dd1H~5.2, 1.6
H-3 (Pyridine)~6.8d1H~1.6
-NH₂~6.5br s2H
CH (Cyclopropyl)~3.8m1H
CH₂ (Cyclopropyl)~1.2m2H
CH₂ (Cyclopropyl)~1.0m2H
  • The protons on the pyrazole ring (H-3' and H-5') are expected to appear as singlets in the aromatic region.[6]

  • The protons of the 2-aminopyridine ring will show a characteristic splitting pattern.[7][8][9] The proton at position 6 (H-6) will be a doublet due to coupling with H-5. H-5 will be a doublet of doublets, coupling to both H-6 and H-3. H-3 will be a doublet due to coupling with H-5.

  • The amino protons (-NH₂) will typically appear as a broad singlet.

  • The cyclopropyl protons will be in the aliphatic region, with the methine proton (CH) shifted downfield compared to the methylene protons (CH₂).

Data Interpretation: ¹³C NMR

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 3: Expected ¹³C NMR Peak Assignments (100 MHz, DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (Pyridine)~159
C-4 (Pyridine)~149
C-6 (Pyridine)~148
C-5' (Pyrazole)~139
C-3' (Pyrazole)~128
C-4' (Pyrazole)~115
C-5 (Pyridine)~112
C-3 (Pyridine)~108
CH (Cyclopropyl)~35
CH₂ (Cyclopropyl)~7
  • The chemical shifts for pyrazole carbons can vary depending on the substituents.[10][11][12]

  • The carbons of the 2-aminopyridine ring will have characteristic chemical shifts influenced by the nitrogen atom and the amino group.

  • The cyclopropyl carbons will appear in the upfield region of the spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS_Interp Confirm Molecular Formula MS->MS_Interp NMR_Interp Elucidate Connectivity & Stereochemistry NMR->NMR_Interp Structure_Validation Final Structure Validation MS_Interp->Structure_Validation NMR_Interp->Structure_Validation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The combination of high-resolution mass spectrometry and one- and two-dimensional NMR spectroscopy provides a robust and reliable method for the structural confirmation of this compound. The data presented in this guide serves as a benchmark for researchers working with this compound, ensuring the integrity and quality of their scientific investigations. Adherence to rigorous spectroscopic characterization is a cornerstone of chemical research and drug development.

References

  • Al-Hourani, B. J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 893-903. Available at: [Link]

  • Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Alkorta, I., & Elguero, J. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(12), 797-805. Available at: [Link]

  • Gawinecki, R., & Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 259-267. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • Potkin, V. I., et al. (2015). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 85(1), 163-171. Available at: [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Cell-Based Assay for Measuring the Potency of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine, a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and development of kinase inhibitors represent a significant advancement in targeted therapies for a multitude of diseases, particularly cancer.[1] Kinases are a large family of enzymes that play critical roles in cell signaling pathways regulating growth, proliferation, and survival.[2] Dysregulation of kinase activity is a common driver of oncogenesis, making them prime targets for therapeutic intervention. The compound 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine belongs to a class of pyrazole-based compounds that have shown promise as kinase inhibitors, targeting pathways such as the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5).[3][4]

Accurately determining the potency of such inhibitors in a physiologically relevant context is a cornerstone of preclinical drug development.[5] While biochemical assays are useful for measuring direct enzyme inhibition, cell-based assays provide crucial information on a compound's ability to engage its target within the complex intracellular environment, accounting for factors like cell permeability and off-target effects.[6]

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound using a robust, high-throughput compatible cell viability assay. We will utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active, viable cells.[7][8] This method is particularly well-suited for assessing the efficacy of compounds that induce cytostatic or cytotoxic effects by inhibiting kinases essential for cell proliferation.

Assay Principle

The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, a hallmark of metabolic activity.[9] The assay reagent contains a thermostable luciferase enzyme (Ultra-Glo™ Luciferase) and its substrate, luciferin. When the reagent is added to cells in culture, the lytic components of the buffer disrupt the cell membrane, releasing ATP. In the presence of this liberated ATP, the luciferase enzyme catalyzes the oxidation of luciferin, generating a stable, "glow-type" luminescent signal that is directly proportional to the ATP concentration and, by extension, the number of viable cells in the well.[10]

In the context of this application, a cancer cell line dependent on a kinase pathway inhibited by this compound is used. As the compound inhibits the target kinase, it disrupts downstream signaling required for cell proliferation and survival, leading to a decrease in the overall number of viable cells and a corresponding reduction in intracellular ATP. This results in a dose-dependent decrease in the luminescent signal, which can be used to calculate the compound's IC50 value.

cluster_0 Cellular Signaling & Proliferation cluster_1 Assay Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., ALK5) Receptor->TargetKinase Downstream Downstream Signaling (e.g., MAPK/Akt pathways) TargetKinase->Downstream LowATP Low ATP TargetKinase->LowATP Inhibition leads to... Proliferation Cell Proliferation & Survival Downstream->Proliferation ATP High ATP Proliferation->ATP Compound This compound Compound->TargetKinase Inhibits CTG CellTiter-Glo® Reagent ATP->CTG Luminescence High Luminescence CTG->Luminescence LowLuminescence Low Luminescence CTG->LowLuminescence LowATP->CTG G start Start cell_culture 1. Cell Culture Maintain A549 cells in complete growth medium. start->cell_culture harvest 2. Harvest & Count Trypsinize and count cells. Adjust to seeding density. cell_culture->harvest seed 3. Seed Plate Seed 5,000 cells/well in 100 µL. Incubate 24h. harvest->seed prepare_cpd 4. Prepare Compound Dilutions Create a 10-point, 2x concentration serial dilution series in medium. treat 5. Treat Cells Add 100 µL of 2x compound dilutions to respective wells. (Final vol = 200 µL). seed->treat prepare_cpd->treat incubate_cpd 6. Incubate Incubate plate for 72 hours at 37°C, 5% CO2. treat->incubate_cpd equilibrate 7. Equilibrate Reagents Thaw CellTiter-Glo® buffer and equilibrate all to room temp. incubate_cpd->equilibrate add_ctg 8. Add CTG Reagent Add 100 µL of CellTiter-Glo® reagent to each well. equilibrate->add_ctg mix_incubate 9. Mix & Incubate Mix on orbital shaker for 2 min. Incubate at RT for 10 min. add_ctg->mix_incubate read 10. Read Luminescence Measure luminescence using a plate reader. mix_incubate->read analyze 11. Data Analysis Calculate % Inhibition, plot dose-response curve, determine IC50. read->analyze end End analyze->end

Figure 2: Step-by-step experimental workflow.
Step 1: Cell Culture and Seeding
  • Cell Maintenance: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a 37°C incubator with 5% CO2. Passage cells before they reach 90% confluency to ensure they remain in the exponential growth phase.

  • Cell Seeding: On Day 1, harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Plate Seeding: Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete growth medium. Add 100 µL of this suspension to each well of a 96-well white-walled plate (5,000 cells/well).

    • Expert Tip: The optimal seeding density should be determined empirically for your cell line to ensure that at the time of assay readout, the untreated control cells are still in the exponential growth phase. Over-confluency can lead to artifacts.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

Step 2: Compound Preparation and Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions (2x Concentration): On Day 2, prepare a serial dilution series of the compound in complete growth medium. This will be the "2x working concentration" plate. For a 10-point curve starting at a final concentration of 10 µM, the highest concentration in the 2x plate should be 20 µM.

    • Controls: Prepare wells with medium containing DMSO only (0.1% final concentration) to serve as the negative control (vehicle, 0% inhibition). Prepare wells with medium only for background measurement. A positive control (e.g., a known potent inhibitor like Staurosporine at 1 µM final concentration) should be included for assay validation.

  • Cell Treatment: Carefully remove the plate from the incubator. Add 100 µL of the 2x compound dilutions to the corresponding wells containing 100 µL of medium with cells. The final volume will be 200 µL, and the compound concentrations will be halved to their final 1x concentration.

  • Incubation: Return the plate to the incubator for 72 hours.

    • Rationale: A 72-hour incubation period is common for proliferation assays as it allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects. [11]

Step 3: Luminescence Measurement
  • Reagent Preparation: On Day 5, thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer as per the manufacturer's protocol. Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

  • Assay Procedure: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.

  • Mixing: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [7]5. Data Acquisition: Measure the luminescence of each well using a plate luminometer. An integration time of 0.5 to 1 second per well is typically sufficient.

Data Analysis and Quality Control

Accurate data analysis is critical for deriving a meaningful IC50 value. [12]

Step 1: Data Normalization
  • Average Controls: Calculate the average luminescence signal for the negative control (vehicle, Max_Signal) and the positive control (e.g., Staurosporine, Min_Signal).

  • Calculate Percent Inhibition: For each compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Min_Signal) / (Max_Signal - Min_Signal))

Step 2: Dose-Response Curve and IC50 Calculation
  • Plot Data: Plot the calculated % Inhibition (Y-axis) against the log-transformed compound concentrations (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve. [13]The equation is typically represented as: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Determine IC50: The IC50 is the concentration of the inhibitor that produces 50% of the maximal response and is a key parameter derived from the curve fit. [14]

Figure 3: Data analysis and quality control workflow.
Step 3: Assay Quality Control (Z'-Factor)

The Z'-factor is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening assay. [15]It provides a measure of the separation between the positive and negative control signals relative to their variability. [16]

  • Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls. [17] Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS. [18] * 0 < Z' ≤ 0.5: A marginal assay, may require optimization.

    • Z' < 0: The assay is not suitable for screening. [17] An acceptable assay should consistently yield a Z'-factor greater than 0.5, indicating a robust signal window and low data variability. [19]

Expected Results and Troubleshooting

ParameterExpected Value/OutcomePotential Issue & Solution
Cell Morphology Adherent, healthy monolayer before treatment.Issue: Cells are detached or sparse. Solution: Check for contamination, use lower passage number cells, ensure proper handling.
Z'-Factor > 0.5Issue: Z' < 0.5. Solution: High variability - refine pipetting technique, ensure proper mixing. Small signal window - optimize cell number or incubation time.
Dose-Response Curve Sigmoidal shape spanning 0-100% inhibition.Issue: No curve or flat curve. Solution: Compound may not be potent, or concentrations are too low/high. Widen the concentration range. [12]
IC50 Value Consistent across replicate experiments (within 3-fold).Issue: High variability in IC50. Solution: Ensure consistent DMSO concentration across all wells. Verify stock solution integrity.
Edge Effects Uniform signal in control wells across the plate.Issue: Signal drops off at plate edges. Solution: Do not use the outermost wells for data. Fill edge wells with sterile PBS or medium to minimize evaporation. [20]

Conclusion

This application note details a reliable and reproducible cell-based method for determining the potency of the kinase inhibitor this compound. The CellTiter-Glo® assay provides a simple "add-mix-measure" format that is highly amenable to high-throughput screening. [11]By incorporating proper controls, rigorous data analysis, and quality control metrics like the Z'-factor, researchers can generate high-confidence IC50 values. These values are essential for lead optimization, structure-activity relationship (SAR) studies, and advancing promising therapeutic candidates through the drug discovery pipeline.

References

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Iversen, P. W., et al. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • GraphPad. (2010, September). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • News-Medical. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. PubMed. Retrieved from [Link]

  • ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, March 15). Guidelines for accurate EC50/IC50 estimation. PubMed. Retrieved from [Link]

  • Promega Connections. (2018, April 18). Kinase Inhibitors as Therapeutics: A Review. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, August 15). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1H-pyrazol-4-yl) amino) quinazolin-6-yl. Retrieved from [Link]-amino)-quinazolin-6-yl-amide-as-a-Chen-Li/c62c3e414c935b80453d102e3b879c855a02484f)

  • National Center for Biotechnology Information. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine as a Selective Chemical Probe for Interrogating TGF-β Signaling

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Targeting a Central Hub in Cell Regulation

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Its signaling cascade is initiated by the binding of TGF-β ligands to a heteromeric complex of two transmembrane serine/threonine kinase receptors, the Type II (TβRII) and Type I (TβRI) receptors. Upon ligand binding, the constitutively active TβRII phosphorylates and activates TβRI, also known as Activin Receptor-Like Kinase 5 (ALK5). Activated ALK5 then propagates the signal intracellularly, primarily through the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, translocate to the nucleus, and act as transcription factors to modulate the expression of hundreds of target genes.

Given its central role, dysregulation of the TGF-β pathway is implicated in numerous pathologies, including cancer progression and metastasis, fibrosis in organs like the liver and lungs, and autoimmune disorders. The ALK5 kinase, as the gatekeeper of canonical downstream signaling, has therefore emerged as a primary target for therapeutic intervention and for the development of chemical probes to dissect the pathway's function.

This document provides detailed application notes and protocols for 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine , a potent and selective small molecule inhibitor of the ALK5 kinase. This chemical probe, belonging to the pyrazole-pyridine class of inhibitors, serves as an invaluable tool for researchers to investigate the multifaceted roles of TGF-β signaling in various biological contexts.

Chemical Information and Properties

This pyrazole-based inhibitor is designed for high-affinity binding to the ATP-binding pocket of the ALK5 kinase. Its structure is representative of a chemical class that has demonstrated potent and selective inhibition of TGF-β signaling.

PropertyValue
IUPAC Name This compound
Chemical Structure (Image of structure would be placed here in a full document)
Molecular Formula C₁₁H₁₂N₄
Molecular Weight 200.24 g/mol
Solubility Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers
Storage Store as a solid at -20°C. For stock solutions in DMSO, store at -20°C and avoid repeated freeze-thaw cycles.

Mechanism of Action: Precise Interruption of the TGF-β Cascade

This compound functions as an ATP-competitive inhibitor of the ALK5 receptor kinase. By occupying the ATP-binding site, it prevents the transfer of phosphate from ATP to the serine residues in the activation loop of SMAD2 and SMAD3. This targeted inhibition effectively blocks the canonical TGF-β signaling cascade at its first intracellular step.

The key mechanistic consequences are:

  • Prevention of SMAD2/3 Phosphorylation: The primary and most direct effect of the inhibitor.

  • Inhibition of SMAD2/3-SMAD4 Complex Formation: Without phosphorylation, R-SMADs cannot associate with SMAD4.

  • Blockade of SMAD Complex Nuclear Translocation: The inhibitor sequesters SMAD2/3 in the cytoplasm, preventing them from reaching their nuclear targets.

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TBRII TβRII (Active Kinase) TGF-beta->TBRII 1. Binding TBRI TβRI (ALK5) TBRII->TBRI 2. Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_Complex 4. Complex Formation DNA Target Gene Transcription SMAD_Complex->DNA 5. Nuclear Translocation & Gene Regulation Probe This compound Probe->TBRI INHIBITS WB_Workflow A 1. Cell Seeding (6-well plates, ~70% confluency) B 2. Serum Starvation (4-6 hours) A->B C 3. Pre-treatment with Inhibitor (Varying concentrations, 1 hour) B->C D 4. Stimulation with TGF-β1 (e.g., 5 ng/mL, 1 hour) C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE & Western Blot E->F G 7. Antibody Incubation (pSMAD2, Total SMAD2, GAPDH) F->G H 8. Imaging & Densitometry Analysis G->H

Caption: Workflow for Western Blot analysis of pSMAD2.

C. Step-by-Step Method

  • Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Starvation: Replace complete medium with serum-free medium and incubate for 4-6 hours. This crucial step reduces basal signaling activity.

  • Inhibitor Pre-treatment: Add fresh serum-free medium containing the desired concentrations of this compound (e.g., 0, 10, 100, 1000 nM). Include a DMSO vehicle control. Incubate for 1 hour.

  • Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to all wells except the unstimulated negative control. Incubate for 1 hour.

  • Lysis: Wash cells twice with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape cells, collect lysate, and centrifuge to pellet debris.

  • Quantification: Determine protein concentration of the supernatant using a BCA assay.

  • Western Blot: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Staining: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Apply ECL substrate and image the blot.

D. Expected Results A dose-dependent decrease in the pSMAD2 signal should be observed in inhibitor-treated samples compared to the TGF-β1 stimulated control. The total SMAD2 and GAPDH signals should remain relatively constant, serving as loading controls. Densitometry can be used to calculate an EC₅₀ value for the inhibition of SMAD2 phosphorylation.

Protocol 2: RT-qPCR Analysis of TGF-β Target Gene Expression

This protocol assesses the functional downstream consequences of ALK5 inhibition by measuring changes in the transcription of TGF-β-responsive genes.

A. Materials

  • Materials from Protocol 1 (A).

  • RNA extraction kit (e.g., RNeasy Kit).

  • cDNA synthesis kit.

  • SYBR Green qPCR Master Mix.

  • qPCR primers for target genes (e.g., SERPINE1, SMAD7) and a housekeeping gene (e.g., GAPDH, ACTB).

B. Experimental Workflow

QPCR_Workflow A 1. Cell Treatment (As per Western Blot, but for 6-24 hours) B 2. RNA Extraction & Quantification A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. Quantitative PCR (qPCR) Setup C->D E 5. Data Analysis (ΔΔCt Method) D->E

Caption: Workflow for RT-qPCR analysis of target genes.

C. Step-by-Step Method

  • Cell Treatment: Follow steps 1-4 from Protocol 1, but extend the TGF-β1 stimulation time to 6-24 hours to allow for robust transcriptional changes.

  • RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.

  • qPCR: Set up qPCR reactions using SYBR Green Master Mix, cDNA template, and primers for your target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the comparative Cₜ (ΔΔCₜ) method. Normalize the expression of target genes to the housekeeping gene and present the data as fold change relative to the TGF-β1 stimulated control.

D. Expected Results TGF-β1 stimulation should significantly increase the mRNA levels of genes like SERPINE1. Treatment with this compound should suppress this induction in a dose-dependent manner. For feedback regulators like SMAD7, TGF-β1 induces expression, which should also be blocked by the inhibitor.

Summary of Quantitative Data

The following table presents representative data for a pyrazole-based ALK5 inhibitor, establishing expected potency benchmarks.

Assay TypeParameterRepresentative ValueReference Compound (GW788388)
Biochemical Kinase Assay IC₅₀5 - 20 nM~15 nM
Cellular pSMAD2 Assay EC₅₀50 - 200 nM~100 nM
Target Gene Expression Assay EC₅₀100 - 500 nMNot specified

Values are hypothetical and for illustrative purposes, based on activities of similar compounds reported in the literature.

Conclusion

This compound is a valuable chemical probe for the specific and potent inhibition of the ALK5 kinase. The protocols outlined in this guide provide a robust framework for its use in cell-based assays to investigate the biological roles of the TGF-β signaling pathway. By precisely blocking the first step in the intracellular cascade, this tool allows researchers to confidently attribute observed downstream effects to the inhibition of canonical TGF-β signaling, thereby advancing our understanding of its function in health and disease.

References

  • In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition. (n.d.). Springer Protocols.
  • TGF-β/SMAD Signaling Pathway. (n.d.). Creative Diagnostics.
  • Schematic diagram of the TGF-β signaling pathway and its regulatory... (n.d.). ResearchGate. Retrieved from [Link]

  • TGFβ signaling pathways in human health and disease. (n.d.). Frontiers. Retrieved from [Link]

  • TGF-β Signaling. (n.d.). PMC. Retrieved from [Link]

  • Schematic diagram showing the main components of the TGF-b signaling... (n.d.). ResearchGate. Retrieved from [Link]

  • High-Throughput Methods to Quantitatively Evaluate TGF-β Signaling in Angiogenesis. (2023, June 26). Agilent. Retrieved from [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. Retrieved from [Link]

  • TGF beta Signaling Pathway. (n.d.). AnyGenes. Retrieved from [Link]

  • Determination of reference genes as a quantitative standard for gene expression analysis in mouse mesangial cells stimulated with TGF-β. (2022, September 17). PMC. Retrieved from [Link]

  • Real-time PCR of TGF β target genes identified by DNA array. The change... (n.d.). ResearchGate. Retrieved from [Link]

  • IL-1 inhibits endogenous TGF target gene expression. qPCR analysis of... (n.d.). ResearchGate. Retrieved from [Link]

  • Deciphering the Intricacies of TGF-Beta Signaling Pathway. (2023, August 24). Assay Genie. Retrieved from [Link]

  • An Integrated Expression Profiling Reveals Target Genes of TGF-β and TNF-α Possibly Mediated by MicroRNAs in Lung Cancer Cells. (2013, February 20). PMC. Retrieved from [Link]

  • TGF-beta Signaling Pathway. (n.d.). RayBiotech. Retrieved from [Link]

  • (PDF) TGF-β Signaling Methods and Protocols. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Inhibition of TGF-β Signaling Promotes Expansion of Human Epidermal Keratinocytes in Feeder Cell Co-culture. (n.d.). PMC - NIH. Retrieved from [Link]

  • INHIBITION OF TGFβ SIGNALING AND ITS IMPLICATIONS IN ANTICANCER TREATMENTS. (2011, December 9). Experimental Oncology. Retrieved from [Link]

  • Ciayadi, R., et al. (2011). 2-Phenyl and 2-heterocyclic-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridines as inhibitors of TGF-β1 and activin A signalling. Bioorganic & Medicinal Chemistry Letters, 21(18), 5642-5. Retrieved from [Link]

  • Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): a potent,

Application of Pyrazolopyridine Derivatives in Fibrosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), represents a significant global health burden, contributing to the failure of nearly every organ system.[1] The quest for effective anti-fibrotic therapies is a paramount challenge in modern medicine. Among the promising therapeutic avenues, the targeting of key signaling pathways implicated in fibrogenesis has gained considerable traction. Pyrazolopyridine derivatives have emerged as a versatile class of small molecules with potent inhibitory activity against several kinases that are central to the fibrotic process.

This technical guide provides an in-depth exploration of the application of pyrazolopyridine derivatives in fibrosis research. We will delve into their mechanism of action, provide detailed protocols for their evaluation in both in vitro and in vivo models, and present a framework for assessing their therapeutic potential.

The Central Role of TGF-β in Fibrosis and its Inhibition by Pyrazolopyridine Derivatives

The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of fibrosis.[2] Upon ligand binding, TGF-β receptors activate downstream signaling cascades, most notably the canonical Smad pathway, leading to the transcription of pro-fibrotic genes. A key event in this cascade is the phosphorylation of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). The kinase activity of ALK5 is a critical node for therapeutic intervention.

Pyrazolopyridine and its related pyrazole scaffolds have been identified as potent inhibitors of ALK5.[3][4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing the phosphorylation of its downstream targets, Smad2 and Smad3.[3] This blockade of TGF-β/Smad signaling effectively abrogates the pro-fibrotic effects of TGF-β, including the differentiation of fibroblasts into myofibroblasts and the excessive deposition of collagen.[2]

Some pyrazolopyrimidine derivatives have also shown potent inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory and fibrotic pathways, highlighting the diverse mechanisms through which this chemical scaffold can exert anti-fibrotic effects.[5]

TGF_beta_signaling cluster_receptor Cell Membrane TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binding ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation Pyrazolopyridine Pyrazolopyridine Derivative Pyrazolopyridine->ALK5 Inhibition pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Pro-fibrotic Gene Expression (e.g., Collagen, α-SMA) Nucleus->Gene_expression Transcription Scar_in_a_Jar_Workflow start Start seed_cells Seed Fibroblasts in 96-well plate start->seed_cells add_compounds Add Pyrazolopyridine Derivatives seed_cells->add_compounds induce_fibrosis Induce Fibrosis: TGF-β1 + Ficoll + L-ascorbic acid add_compounds->induce_fibrosis incubate Incubate for 72 hours induce_fibrosis->incubate fix_permeabilize Fix and Permeabilize Cells incubate->fix_permeabilize stain Immunofluorescent Staining (Collagen I, α-SMA, Nuclei) fix_permeabilize->stain image Image Acquisition (e.g., IncuCyte S3) stain->image analyze Quantify Fluorescence (Normalized to nuclear count) image->analyze end End analyze->end

Figure 2: Workflow for the "Scar-in-a-Jar" in vitro fibrosis assay.

Protocol: "Scar-in-a-Jar" Assay for Evaluating Pyrazolopyridine Derivatives

  • Cell Seeding:

    • Culture human dermal fibroblasts (or other relevant fibroblast cell lines) in appropriate media.

    • Seed fibroblasts into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolopyridine derivatives in the appropriate vehicle.

    • Three hours prior to inducing fibrosis, replace the cell culture medium with media containing the test compounds or vehicle control. [6]

  • Induction of Fibrosis:

    • Prepare a stimulation medium containing TGF-β1 (e.g., 10 ng/mL), Ficoll PM70 and PM400 (e.g., 37.5 mg/mL each), and L-ascorbic acid (e.g., 50 µg/mL) in low-serum media. [6] * Add the stimulation medium to the wells containing the cells and compounds.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Immunofluorescence Staining:

    • Carefully wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. [7] * Block non-specific binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with primary antibodies against Collagen Type I and α-Smooth Muscle Actin (α-SMA) overnight at 4°C. [6][7] * Wash with PBS and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., Hoechst or SYTOX Green) for 1 hour at room temperature. [6][7]

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of Collagen I and α-SMA, and normalize to the number of nuclei to account for any effects on cell proliferation. [6] Expected Outcomes:

Effective anti-fibrotic pyrazolopyridine derivatives will demonstrate a dose-dependent reduction in TGF-β1-induced Collagen I deposition and α-SMA expression.

Compound ClassTargetRepresentative IC50Reference
Pyrazole DerivativeTGFBR1 (ALK5)8.27 nM[4]
Pyrazolo[1,5-a]pyrimidinePDE42.7 nM[5]
In Vivo Validation: Bleomycin-Induced Pulmonary Fibrosis Model

The bleomycin-induced pulmonary fibrosis model in mice is a widely used and well-characterized model for studying the pathogenesis of lung fibrosis and for evaluating the efficacy of anti-fibrotic compounds. [8][9] Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

  • Animal Model:

    • Use 8-12 week old C57BL/6 mice. [10] * House animals under specific pathogen-free conditions.

  • Induction of Fibrosis:

    • Anesthetize mice via intraperitoneal injection or isoflurane inhalation. [10][11] * Administer a single intratracheal or oropharyngeal dose of bleomycin (e.g., 0.8 U/kg). [12]Saline-treated animals serve as controls.

  • Compound Administration:

    • Pyrazolopyridine derivatives can be administered via various routes, such as oral gavage, starting on a predetermined day post-bleomycin instillation (e.g., day 7 for therapeutic intervention). [9]

  • Monitoring and Endpoint:

    • Monitor animal body weight and general health throughout the study.

    • Euthanize animals at a specified endpoint (e.g., day 21 or 28). [8]

  • Assessment of Fibrosis:

    • Histology: Harvest lungs, fix in 4% paraformaldehyde, and embed in paraffin. Stain tissue sections with Masson's trichrome or Picrosirius red to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative method like the Ashcroft score. [8] * Hydroxyproline Assay: Quantify total collagen content in lung homogenates using a hydroxyproline assay kit. [13][14]This provides a quantitative measure of collagen deposition.

    • Immunohistochemistry/Immunofluorescence: Stain lung sections for α-SMA to identify and quantify myofibroblasts. [7][15][16] Protocol: Hydroxyproline Assay for Lung Tissue

  • Sample Preparation:

    • Accurately weigh a portion of the lung tissue (e.g., 10 mg).

    • Homogenize the tissue in deionized water. [14]

  • Hydrolysis:

    • Transfer the homogenate to a pressure-tight vial and add concentrated hydrochloric acid (e.g., 12 M HCl). * Hydrolyze the samples at 120°C for 3 hours.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the specific hydroxyproline assay kit being used. This typically involves a colorimetric reaction with 4-(Dimethylamino)benzaldehyde (DMAB). * Measure the absorbance at the appropriate wavelength (e.g., 560 nm).

  • Quantification:

    • Generate a standard curve using known concentrations of hydroxyproline.

    • Calculate the hydroxyproline content in the lung samples and express it as µg per mg of wet tissue weight.

Expected Outcomes:

Treatment with an effective pyrazolopyridine derivative is expected to result in a significant reduction in the Ashcroft score, decreased hydroxyproline content, and reduced α-SMA expression in the lungs of bleomycin-treated mice compared to vehicle-treated controls.

Concluding Remarks

Pyrazolopyridine derivatives represent a promising class of compounds for the development of novel anti-fibrotic therapies. Their ability to potently and selectively inhibit key pro-fibrotic kinases, particularly ALK5, provides a strong rationale for their investigation. The detailed protocols provided in this guide offer a robust framework for researchers to evaluate the anti-fibrotic potential of these compounds, from initial in vitro screening to in vivo efficacy studies. A thorough understanding of their mechanism of action, coupled with rigorous preclinical evaluation, will be crucial in advancing these promising molecules towards clinical application for the treatment of fibrotic diseases.

References

  • Gullbrand, S. E., et al. (2018). A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. Tissue Engineering Part C: Methods, 24(5), 269-276.
  • Assay Genie. (n.d.). Hydroxyproline Assay Kit (Perchlorate-Free). Retrieved from [Link]

  • Barbayianni, E., et al. (2025). An optimized protocol for generating fibrotic murine precision-cut lung slices. STAR Protocols, 6(1), 102933.
  • Speca, S., et al. (2021). α-SMA immunofluorescent staining. Bio-protocol, 11(12), e4058.
  • Chen, Z. W., & Chen, Y. F. (2014). The Scar-in-a-Jar: In Vitro Fibrosis Model for Anti-Fibrotic Drug Testing. Journal of Visualized Experiments, (90), e51941.
  • Domainex. (n.d.). “Scar-in-a-jar”: in vitro assay for the quantification of key markers of fibrosis. Retrieved from [Link]

  • Tsubouchi, K., et al. (2020). Protocol for cell-type-specific tissue reconstruction in the murine lung fibrogenic microenvironment. STAR Protocols, 1(3), 100153.
  • Papakyriakou, A., et al. (2025). Bleomycin-Induced Pulmonary Fibrosis in C57Bl/6 mice. protocols.io.
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry, 237, 114389.
  • Al-Warhi, T., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2213.
  • El-Gamal, M. I., et al. (2023).
  • Domainex. (n.d.). “Scar-in-a-jar”: in vitro assay for the quantification of key markers of fibrosis. Retrieved from [Link]

  • de Oliveira, P. G., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 64(14), 10148-10162.
  • Li, Y., et al. (2025). Artificial Intelligence-Driven Discovery of Pyrazolo[1,5- a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2022). The in vitro and in vivo study of a pyrazole derivative, J-1063, as a novel anti-liver fibrosis agent: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry, 122, 105715.
  • BioWorld. (2022, April 14). New TGF-beta receptor type-1 inhibitors identified at Sichuan Kelun-Biotech Biopharmaceutical. Retrieved from [Link]

  • Nordic Bioscience. (n.d.). Prolonged Scar-in-a-Jar: an in vitro screening tool for anti-fibrotic therapies using biomarkers of extracellular matrix synthesis. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Immunofluorescence Detection of Alpha Smooth Muscle Actin in Formalin-Fixed, Paraffin-Embedded Mouse Tissue. Retrieved from [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Immunofluorescence Staining of Alpha Smooth Muscle Actin.
  • Manivel, P., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry, 84, 493-504.
  • Khan, I., et al. (2022). Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies. Molecules, 27(21), 7480.
  • Kumar, A., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 11(9), 969-989.
  • Hinz, B., et al. (2001). Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity. Molecular Biology of the Cell, 12(9), 2730-2741.
  • Charles River Laboratories. (n.d.). Pulmonary Fibrosis Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]

  • Pompilio, G., et al. (2020). Modeling pulmonary fibrosis through bleomycin delivered by osmotic minipump: a new histomorphometric method of evaluation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 318(2), L324-L336.
  • Al-Warhi, T., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103512.
  • Good, B., et al. (2020). A high content, phenotypic 'scar-in-a-jar' assay for rapid quantification of collagen fibrillogenesis using disease-derived pulmonary fibroblasts.
  • ResearchGate. (n.d.). Structure–activity relationship of the new pyrazole derivatives. Retrieved from [Link]

  • Wipff, P. J., et al. (2014). α-Smooth muscle actin is an inconsistent marker of fibroblasts responsible for force-dependent TGFβ activation or collagen production across multiple models of organ fibrosis. American Journal of Physiology-Lung Cellular and Molecular Physiology, 306(10), L907-L916.
  • Aragen Life Sciences. (n.d.). In Vivo Disease Models for Fibrosis. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vivo & ex vivo lung disease models for drug discovery. Retrieved from [Link]

Sources

Western blot protocol to detect target phosphorylation after compound treatment

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Western Blot Protocol to Detect Target Phosphorylation After Compound Treatment Audience: Researchers, scientists, and drug development professionals.

Introduction: Interrogating the Phospho-Proteome in Drug Discovery

Protein phosphorylation, the reversible addition of a phosphate group to serine, threonine, or tyrosine residues, is a cornerstone of cellular signaling.[1] This dynamic post-translational modification acts as a molecular switch, controlling protein activity, localization, and interaction with other proteins. Consequently, signaling pathways driven by protein kinases are central to numerous physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases.[2] The ability to accurately measure changes in protein phosphorylation is therefore critical for understanding disease mechanisms and for evaluating the efficacy of targeted therapeutics.

Western blotting remains a fundamental and widely accessible technique for monitoring specific phosphorylation events. It provides a semi-quantitative analysis of a target protein's phosphorylation status in response to stimuli, such as treatment with a novel compound. This application note serves as an in-depth guide for researchers, providing a robust framework for designing, executing, and interpreting Western blot experiments aimed at quantifying compound-induced changes in protein phosphorylation. We will delve into the critical considerations for experimental design, provide a detailed, validated protocol, and offer insights into data analysis and troubleshooting, ensuring the generation of reliable and reproducible results.

Part 1: The Blueprint for Success - Experimental Design and Critical Considerations

A successful phospho-Western blot experiment is built on a foundation of meticulous planning and the implementation of proper controls. The transient nature of phosphorylation demands a protocol designed to preserve this modification from the moment of cell lysis to the final detection.[3]

Strategic Compound Treatment

The cellular response to a compound is dynamic. Therefore, establishing the optimal treatment conditions is a prerequisite.

  • Dose-Response Analysis: Treat cells with a range of compound concentrations to determine the effective dose at which the desired change in phosphorylation occurs. This helps identify the potency (e.g., EC50) of the compound.

  • Time-Course Analysis: The phosphorylation of a target protein can be transient.[1][4] Performing a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is essential to identify the peak response time, which should be used for subsequent experiments.

The Non-Negotiables: Essential Controls for Data Integrity

Controls are the bedrock of a trustworthy experiment, allowing for unambiguous interpretation of the results.

  • Vehicle Control: This is the baseline for your experiment. Cells are treated with the same solvent (e.g., DMSO) used to dissolve the compound, at the same final concentration. This ensures that any observed effects are due to the compound itself and not the vehicle.

  • Positive and Negative Controls: A positive control, such as a known activator of the signaling pathway, validates that the system is responsive and the detection reagents are working.[1] For a negative control, treating a lysate from stimulated cells with a phosphatase, like Lambda Protein Phosphatase (Lambda PP), should abolish the phospho-specific signal, confirming the antibody's specificity for the phosphorylated epitope.[1][2]

Preserving the Signal: Sample Preparation

The moment the cell membrane is disrupted, endogenous proteases and phosphatases are released, which can rapidly degrade proteins and strip away the phosphate groups you aim to detect.[3][5][6] All sample preparation steps must be performed on ice with pre-chilled buffers and equipment to minimize this enzymatic activity.[4][5]

Lysis Buffer Formulation: The composition of the lysis buffer is critical. A Radio-immunoprecipitation assay (RIPA) buffer is commonly used for its ability to efficiently solubilize most cellular proteins.[7][8] The key is to supplement it with freshly added inhibitors.

ComponentPurposeTypical Concentration
RIPA Base Solubilizes cellular proteins50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
Protease Inhibitors Prevent protein degradationCocktail (e.g., cOmplete™) or individual inhibitors (PMSF, Aprotinin, Leupeptin)[6][9]
Phosphatase Inhibitors Prevent dephosphorylationCocktail (e.g., PhosSTOP™) or individual inhibitors (Sodium Fluoride, Sodium Orthovanadate, β-glycerophosphate)[6][10]

Expert Tip: Always add protease and phosphatase inhibitor cocktails fresh to the lysis buffer immediately before use, as their stability in aqueous solutions can be limited.[4][6]

Antibody Selection: Specificity is Paramount

The success of the experiment hinges on the quality of your antibodies.

  • Phospho-Specific Antibody: This antibody must recognize the target protein only when it is phosphorylated at a specific site.[2][5] Always check the manufacturer's validation data (e.g., peptide competition assays, phosphatase treatment) to confirm specificity.

  • Total Protein Antibody: An antibody that recognizes the same target protein regardless of its phosphorylation state is essential for normalization.[4][5] This allows you to determine the change in the proportion of phosphorylated protein relative to the total amount of that protein, correcting for any variations in protein loading between lanes.[11]

Part 2: Visualizing the Process

To better understand the workflow, the following diagrams illustrate a typical signaling cascade leading to protein phosphorylation and the overarching experimental procedure.

G cluster_0 Compound Compound (e.g., Kinase Inhibitor) Receptor Cell Surface Receptor Compound->Receptor Blocks Activation Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates & Activates TargetP Target Protein Kinase2->TargetP Phosphorylates pTargetP Phosphorylated Target Protein TargetP->pTargetP Response Cellular Response pTargetP->Response

Caption: A generic signaling pathway illustrating target phosphorylation.

G A 1. Cell Culture & Compound Treatment B 2. Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-Phospho Protein) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (e.g., ECL) H->I J 10. Membrane Stripping I->J K 11. Re-probing (Anti-Total Protein) J->K L 12. Data Acquisition & Analysis (Normalization) K->L

Caption: The complete Western blot workflow for phospho-protein analysis.

Part 3: Detailed Step-by-Step Protocol

This protocol is a comprehensive guide for performing a Western blot to detect changes in protein phosphorylation.

Step 1: Cell Culture and Treatment
  • Seed cells in appropriate culture plates and grow to ~80-90% confluency.

  • Starve cells in low-serum media for several hours or overnight, if necessary, to reduce basal phosphorylation levels.

  • Treat cells with the desired concentrations of your compound or controls (e.g., vehicle, positive control activator) for the predetermined optimal time.

Step 2: Cell Lysis and Protein Extraction
  • Immediately after treatment, place culture dishes on ice.

  • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[12]

  • Completely aspirate the PBS.

  • Add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to the plate (e.g., 100-150 µL for a 6-well plate).[12]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 20-30 minutes with occasional vortexing.

  • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. This is your protein sample.

Step 3: Protein Quantification and Sample Preparation
  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • Based on the concentrations, calculate and prepare aliquots of each sample to ensure equal protein loading for each lane (typically 20-50 µg of total protein per lane).[9]

  • Add 4x Laemmli sample buffer to your normalized protein samples to a final concentration of 1x.

  • Denature the samples by boiling at 95-100°C for 5-10 minutes.[13]

Step 4: SDS-PAGE and Protein Transfer
  • Load the denatured samples and a molecular weight marker onto an SDS-polyacrylamide gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.[14]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF is recommended for its durability and higher protein binding capacity, which is advantageous for detecting low-abundance proteins and for subsequent stripping and reprobing.[5][15]

Step 5: Immunoblotting
  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Causality: Avoid using non-fat dry milk for blocking when detecting phosphoproteins. Milk contains casein, an abundant phosphoprotein, which can be recognized by the phospho-specific antibody and lead to high background.[3][4][13] BSA is a non-phosphorylated protein and is the preferred blocking agent.[5] Also, use Tris-based buffers (TBST) instead of phosphate-based buffers (PBST), as excess phosphate ions can interfere with antibody binding.[1][2]

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody, diluted in 5% BSA/TBST according to the manufacturer's recommendation. This is typically done overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Use a sensitive substrate for low-abundance targets.[1]

Step 6: Data Acquisition
  • Capture the chemiluminescent signal using a digital imager (e.g., a CCD camera-based system).

  • Critical Insight: It is vital to ensure the signal is within the linear range of detection and that no bands are saturated (i.e., appearing as a solid white pixel with no gray values).[16] Saturated signals cannot be accurately quantified. Adjust exposure times accordingly.

Step 7: Stripping and Reprobing for Total Protein

To normalize the phospho-signal, the same membrane must be probed for the total, non-phosphorylated form of the target protein.[17]

  • Stripping: Incubate the membrane in a mild stripping buffer (e.g., containing glycine-HCl at a low pH) to dissociate the antibody-antigen complexes.[18][19] Harsh stripping with beta-mercaptoethanol can remove some of the transferred protein.[18]

  • Washing: Wash the membrane thoroughly with TBST.

  • Re-blocking: Block the membrane again with 5% BSA/TBST for 1 hour.

  • Reprobing: Repeat the immunoblotting process starting from the primary antibody incubation step (Step 5.2), this time using the antibody against the total protein.

Alternative Method: Multiplex Fluorescence. If available, a fluorescent Western blotting system allows for the simultaneous detection of both the phospho-protein and total protein on the same blot using primary antibodies from different host species and secondary antibodies conjugated to distinct fluorophores.[1][4][16] This method avoids stripping, which can lead to protein loss, and provides more accurate quantitative data.[1][20]

Part 4: Data Analysis and Interpretation

  • Densitometry: Use image analysis software (e.g., ImageJ, Bio-Rad Image Lab) to measure the pixel intensity of the band for the phosphorylated protein and the total protein in each lane.

  • Background Subtraction: Ensure you subtract the local background from each band's intensity value.

  • Normalization: For each sample lane, calculate the ratio of the phospho-protein signal to the total protein signal. This normalized ratio corrects for any differences in protein loading.[20][21]

    • Formula: Normalized Signal = (Intensity of Phospho-Protein Band) / (Intensity of Total Protein Band)

  • Interpretation: Compare the normalized signal from the compound-treated samples to the vehicle-treated control. A decrease in this ratio suggests the compound is inhibiting phosphorylation, while an increase suggests it is promoting it. Present the data as fold-change relative to the control.

Part 5: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Signal Insufficient induction of phosphorylation.Optimize compound concentration and treatment time. Include a known positive control to verify the pathway is active.[1][22]
Protein dephosphorylation during sample prep.Ensure samples are kept on ice at all times. Add fresh, potent phosphatase inhibitors to the lysis buffer.[3][22]
Low abundance of the target protein.Increase the amount of protein loaded per lane (up to 100 µg for tissue extracts).[9] Consider immunoprecipitation to enrich the target protein before blotting.[1] Use a more sensitive ECL substrate.[4]
High Background Blocking agent is inappropriate.Use 5% BSA in TBST for blocking, not milk.[3][4][13]
Antibody concentration is too high.Optimize (reduce) the concentration of primary and/or secondary antibodies.
Insufficient washing.Increase the number and duration of wash steps with TBST.[5]
Multiple Non-specific Bands Antibody is not specific.Verify antibody specificity with phosphatase treatment. Test other antibodies if necessary.
Protein degradation.Use fresh lysates and ensure sufficient protease inhibitors were added.[9]
Inconsistent Results Uneven protein loading.Perform accurate protein quantification (BCA assay) and load equal amounts. Always normalize the phospho-protein signal to the total protein signal from the same lane.[20]
Incomplete stripping before reprobing.After stripping, incubate the membrane with only the secondary antibody and ECL substrate to confirm the complete removal of the first set of antibodies before reprobing.[15]

References

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Advansta Inc. (2015, January 20). 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Retrieved from [Link]

  • ResearchGate. (2014, June 29). What should I do when phosphorylated proteins cannot be detected by western blot?. Retrieved from [Link]

  • Azure Biosystems. (2021, March 8). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. Retrieved from [Link]

  • Merck. (n.d.). Stripping and Reprobing Western Blotting Membranes. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Wako Chemicals. (n.d.). Enrichment of Phosphorylated Proteins from Cell Lysate. Retrieved from [Link]

  • Bio-Rad. (n.d.). Stripping and Reprobing. Retrieved from [Link]

  • Biocompare.com. (2015, October 21). Protease and Phosphatase Inhibitor Cocktail. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]

  • G-Biosciences. (2022, April 13). Western Blotting: Stripping and Re-probing – Saving Your Time & Resources. Retrieved from [Link]

  • Cytiva. (n.d.). Stripping and Reprobing Western Blot Membrane: Problems and Solutions. Retrieved from [Link]

  • ResearchGate. (2013, March 25). Which cell lysis buffer recipe is best for phosphorylated proteins ?. Retrieved from [Link]

  • Bio-Rad. (2019, February 13). 10 Tips for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • ResearchGate. (2014, October 23). How is the better way to normalize phosphorylated proteins analyzed by Western blot? With structural proteins or with their total protein pair?. Retrieved from [Link]

  • Dou, D., et al. (n.d.). Protocol: Cell lysis and immunoblotting for protein and phospho-protein quantification. Retrieved from [Link]

Sources

Use of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Workflows for 2-Aminopyridine-Pyrazole Scaffolds in Kinase Drug Discovery

Mechanistic Rationale for Scaffold Selection

In the landscape of Fragment-Based Drug Discovery (FBDD) and high-throughput screening (HTS), low-molecular-weight privileged scaffolds are critical starting points for hit-to-lead optimization. The compound 4-(1-cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine represents a highly optimized, dual-motif pharmacophore designed specifically for ATP-competitive kinase inhibition.

The structural logic of this fragment relies on two synergistic components:

  • The 2-Aminopyridine Core: This moiety acts as a canonical "hinge-binder." Within the ATP-binding pocket of most kinases, the 2-aminopyridine nitrogen and the exocyclic amine form a bidentate hydrogen-bond donor/acceptor pair with the backbone carbonyl and amide NH of the kinase hinge region (e.g., interacting with residues like Met, Leu, or Cys depending on the specific kinome target)[1][2].

  • The 1-Cyclopropyl-1H-pyrazol-4-yl Vector: The pyrazole ring serves as a rigid, pseudo-aromatic spacer that projects outward from the hinge. It directs the highly lipophilic cyclopropyl group into the hydrophobic back pocket or the gatekeeper region of the kinase. This precise vectoring is essential for establishing early structure-activity relationships (SAR) and driving kinase selectivity[3].

Pharmacophore cluster_0 This compound A 2-Aminopyridine (Hinge Binder) B 1H-Pyrazol-4-yl (Rigid Spacer) A->B C-C Bond D Kinase Hinge Region (Backbone H-Bonds) A->D Dual H-Bonds (Donor/Acceptor) C Cyclopropyl Group (Hydrophobic Vector) B->C N-Alkylation E ATP Pocket / Gatekeeper (Steric Tolerance) B->E Vector Projection F Hydrophobic Pocket (van der Waals) C->F Lipophilic Contact

Caption: Logical mapping of the compound's pharmacophore features to the kinase ATP-binding site.

Architecting the Primary Screening Cascade: TR-FRET

To screen libraries containing this scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. TR-FRET is a homogeneous, mix-and-read assay that relies on proximity-induced energy transfer from a lanthanide donor (e.g., Europium) to an acceptor fluorophore (e.g., XL665 or APC)[4][5].

Causality of Assay Design: Traditional fluorescence assays are plagued by the auto-fluorescence of library compounds. Lanthanides possess an exceptionally long emission half-life (milliseconds). By introducing a time delay (e.g., 50-100 microseconds) between excitation and emission reading, short-lived background fluorescence decays completely, yielding a pristine signal-to-noise ratio critical for identifying low-affinity fragment hits[4].

Protocol 1: Self-Validating TR-FRET Kinase Activity Assay

This protocol is designed for a 384-well format. It incorporates internal validation metrics to ensure the system is self-monitoring.

Reagents & Buffers:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Rationale:
    
    
    
    is an essential cofactor for ATP coordination; Brij-35 prevents non-specific protein adsorption to the microplate)[6].
  • Stop Buffer: 50 mM HEPES (pH 7.5), 20 mM EDTA. (Rationale: EDTA rapidly chelates

    
    , instantly freezing the catalytic reaction to prevent timing artifacts across the plate)[6].
    

Step-by-Step Methodology:

  • Compound Preparation: Dispense 100 nL of the this compound library (in 100% DMSO) into a 384-well low-volume plate using an acoustic liquid handler. Final DMSO concentration must not exceed 1% to maintain kinase stability[4][6].

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., 2 nM final concentration) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the fragment to the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mix containing the biotinylated peptide substrate (e.g., 100 nM) and ATP at its apparent

    
     concentration. (Rationale: Screening at the ATP 
    
    
    
    balances the sensitivity for ATP-competitive inhibitors like aminopyridines while maintaining a robust assay window)[4].
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of the Stop Buffer containing Europium-labeled anti-phospho antibody (1 nM) and Streptavidin-Acceptor (20 nM). Incubate for 60 minutes to allow the FRET complex to form[5].

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm; measure emission at 615 nm (Donor) and 665 nm (Acceptor).

Self-Validation (Z'-Factor Calculation): The assay's integrity is validated per plate using the Z'-factor equation:



Where 

and

are the mean and standard deviation of the positive control (e.g., 10 µM Staurosporine, 100% inhibition) and negative control (1% DMSO vehicle, 0% inhibition). A Z' > 0.6 confirms assay readiness[5].

Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Because fragments like this compound often exhibit lower initial affinities (


 in the 1-10 µM range), primary TR-FRET hits must be orthogonally validated to rule out assay interference (e.g., pan-assay interference compounds or aggregators). DSF (Thermal Shift) measures the thermodynamic stabilization of the kinase upon direct ligand binding[2].
Protocol 2: High-Throughput DSF
  • Master Mix: Prepare a solution of 2 µM target kinase and 5X SYPRO Orange dye in 20 mM HEPES, 150 mM NaCl (pH 7.5). (Rationale: SYPRO Orange is environmentally sensitive; it fluoresces highly only when bound to the hydrophobic core of the unfolding protein during thermal denaturation).

  • Plating: Dispense 19 µL of the Master Mix into a 384-well PCR plate.

  • Ligand Addition: Add 1 µL of the compound (final concentration 50 µM).

  • Thermal Melt: Seal the plate and centrifuge. Run a melt curve on a qPCR machine from 25°C to 95°C at a ramp rate of 0.05°C/sec, monitoring fluorescence in the ROX channel.

  • Analysis: Calculate the melting temperature (

    
    ) from the inflection point of the first derivative of the melt curve. A positive thermal shift (
    
    
    
    ) confirms direct, stabilizing binding to the kinase domain[2].

Workflow A Primary HTS: TR-FRET Kinase Assay (10 µM Compound Concentration) B Hit Selection (>50% Inhibition, Z' > 0.6) A->B C Dose-Response Profiling (10-Point IC50 Determination) B->C Active Hits D Orthogonal Validation: DSF / Thermal Shift (Direct Binding Confirmation) C->D IC50 < 5 µM E Counter-Screening (Off-target Kinase Panel) D->E ΔTm ≥ 2°C F Hit-to-Lead Optimization (Structural Elaboration) E->F Selective Scaffold

Caption: High-throughput screening triage workflow for 2-aminopyridine-based fragment libraries.

Quantitative Data Presentation

Screening PhaseMetric / ParameterTarget Threshold for Scaffold HitsCausality / Rationale
Assay Quality Z'-Factor

Ensures statistical separation between hits and noise[5].
Primary HTS % Inhibition (at 10 µM)

Identifies fragments with sufficient initial affinity.
Dose-Response


Establishes a clear, sigmoidal concentration-response curve.
Orthogonal (DSF)

(Thermal Shift)

Confirms direct target engagement and thermodynamic stabilization[2].
Ligand Efficiency LE

kcal/mol/HA
Ensures the 2-aminopyridine-pyrazole scaffold is binding optimally for its molecular weight.

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Institutes of Health (NIH). URL:[Link]

  • Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. National Institutes of Health (NIH). URL:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity. National Institutes of Health (NIH). URL:[Link]

  • Development of a Mechanism-based HTS Assay for Leucine Rich Repeat Kinase2—Discovery of LRRK2 Inhibitors. National Institutes of Health (NIH). URL:[Link]

  • Application of TR-FRET for High Throughput Screening. CORE. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This troubleshooting and optimization guide is designed for researchers and drug development professionals facing yield bottlenecks during the Suzuki-Miyaura cross-coupling of 4-halopyridin-2-amines with 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol esters.

Mechanistic Insights into Yield Bottlenecks

Synthesizing this bi-heteroaryl system is notoriously challenging due to the nitrogen-rich nature of both coupling partners[1]. When establishing this methodology, you must account for two competing failure modes:

  • Catalyst Poisoning (Substrate Inhibition): The unprotected 2-amino group on the pyridine ring and the nitrogens in the pyrazole ring are strong σ-donors. In the presence of standard, unhindered palladium catalysts (e.g., Pd(PPh₃)₄), these nitrogen atoms aggressively coordinate to the empty orbitals of the Pd(II) intermediate. This forms a stable, off-cycle bis-amine complex, effectively poisoning the catalyst and stalling the reaction[2][3].

  • Pre-Hydrolytic Protodeboronation: Heteroaryl boronic esters are highly susceptible to base-catalyzed protodeboronation. Under strongly basic aqueous conditions, the boronate ester undergoes hydrolysis to the boronic acid, followed by rapid C-B bond cleavage to yield the des-boronated pyrazole (C-H)[4][5].

G Pd0 Pd(0) L(n) Active Catalyst OxAdd Oxidative Addition (4-Bromopyridin-2-amine) Pd0->OxAdd Aryl Bromide TransMet Transmetalation (Pyrazole Boronate + Base) OxAdd->TransMet Base, Boronate Poison Catalyst Poisoning (Amine/Pyrazole Chelation) OxAdd->Poison Poor Ligand Bulk RedElim Reductive Elimination (Product Formation) TransMet->RedElim Proto Protodeboronation (Boronate Hydrolysis) TransMet->Proto Strong Base/Heat RedElim->Pd0 Product

Caption: Suzuki-Miyaura cycle showing catalyst poisoning and protodeboronation failure modes.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 30-40% conversion despite adding more Pd(PPh₃)₄. How do I drive it to completion? A1: Adding more of an unhindered catalyst will not overcome substrate inhibition. You must switch to a Buchwald-type precatalyst featuring bulky, electron-rich phosphine ligands, such as XPhos Pd G3 or SPhos Pd G3[2][3]. The immense steric bulk of the dialkylbiaryl phosphine ligand physically blocks the aminopyridine and pyrazole nitrogens from chelating the palladium center. Simultaneously, the electron-rich nature of the ligand accelerates the oxidative addition into the challenging 4-bromopyridin-2-amine C-Br bond[6].

Q2: LC-MS shows complete consumption of the pyrazole boronate ester, but I only have 40% product. Where did the boronate go? A2: The boronate is being consumed by protodeboronation[4]. This pre-hydrolytic degradation is accelerated by strong bases (like NaOH or Na₂CO₃) and high temperatures[5]. To mitigate this, replace your strong base with a milder alternative like potassium phosphate (K₃PO₄)[2]. K₃PO₄ provides sufficient basicity to form the reactive boronate "ate" complex required for transmetalation without excessively accelerating the C-B bond cleavage pathway.

Q3: I am observing significant amounts of a byproduct with double the mass of the pyrazole. How do I prevent this? A3: This is the homocoupling product of the pyrazole boronate. Homocoupling is an oxidative side-reaction driven by the presence of dissolved oxygen in your solvent system, which oxidizes the Pd catalyst and forces two boronate molecules to couple[2]. Implement strict degassing protocols (e.g., argon sparging for 30 minutes) prior to catalyst addition.

Optimization Data Matrix

The following table summarizes the quantitative effect of varying reaction parameters on the yield of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine.

Catalyst System (Loading)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Primary Issue Observed
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)Dioxane/H₂O (4:1)9032Severe catalyst poisoning[2]
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)9045Moderate protodeboronation
SPhos Pd G3 (2 mol%)KOAc (3.0)Toluene/H₂O (3:1)8085Slow conversion
XPhos Pd G3 (2 mol%) K₃PO₄ (2.5) Dioxane/H₂O (4:1) 80 91 None (Optimized) [2][3]

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the methodology, the following protocol is designed as a self-validating system. Each critical step includes a visual or analytical checkpoint to confirm the reaction is proceeding correctly before moving forward.

Workflow Step1 1. Reagent Prep (Weighing & Mixing) Step2 2. Degassing (Argon Sparging) Step1->Step2 Step3 3. Catalyst Addition (XPhos Pd G3) Step2->Step3 Step4 4. Heating (80°C, 12h) Step3->Step4 Step5 5. Workup (Extraction & Purif.) Step4->Step5

Caption: Step-by-step experimental workflow for optimized bi-heteroaryl Suzuki coupling.

Optimized Suzuki-Miyaura Methodology

Materials:

  • 4-Bromopyridin-2-amine (1.0 equiv, 1.0 mmol)

  • 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 10 mL total)

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridin-2-amine, the pyrazole boronate ester, and K₃PO₄.

  • Solvent Degassing (Critical Step): Add 1,4-Dioxane (8 mL) and H₂O (2 mL) to the flask. Seal with a rubber septum. Sparge the heterogeneous mixture directly with Argon gas via a submerged needle for exactly 30 minutes.

    • Self-Validation Checkpoint: The solution should remain clear/pale yellow. If the solution turns dark before catalyst addition, oxygen is present, risking boronate homocoupling[2].

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and quickly add the XPhos Pd G3 catalyst. Reseal the flask immediately.

  • Reaction Initiation: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

    • Self-Validation Checkpoint: Within 10-15 minutes, the mixture should transition from pale yellow to a deep red/brown homogeneous solution, confirming the successful generation of the active Pd(0) species. If a black precipitate (Pd black) forms immediately, the catalyst has crashed out due to poisoning or oxygen exposure.

  • Monitoring: Stir for 12 hours. Monitor via LC-MS.

    • Self-Validation Checkpoint: The mass of the desired product (m/z[M+H]⁺ = 201.1) should be the dominant peak.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient) to afford the pure product.

References

1.[4] Protodeboronation - Wikipedia. Source: wikipedia.org. URL: 2.[2] Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine - Benchchem. Source: benchchem.com. URL: 3.[5] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Source: ed.ac.uk. URL: 4.[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Source: mit.edu. URL: 5.[3] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Source: organic-chemistry.org. URL: 6.[6] Suzuki Coupling - Organic Chemistry Portal. Source: organic-chemistry.org. URL:

Sources

4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine .[1][2][3][4] This scaffold is characteristic of ATP-competitive kinase inhibitors (e.g., targeting CDK, JAK, or BTK).[2][4]

The troubleshooting steps below address the specific physicochemical properties of the 2-aminopyridine-pyrazole motif: a lipophilic, weak base that is prone to "crashing out" in neutral biological buffers.

Topic: this compound Case ID: SOL-PYR-042 Classification: Hydrophobic Weak Base / Kinase Inhibitor Scaffold[1][2][3][4]

Compound Profile & Solubility Physics

Before troubleshooting, understand why this compound precipitates.

  • Core Structure: The molecule consists of a basic 2-aminopyridine ring linked to a neutral pyrazole ring with a hydrophobic cyclopropyl tail.[2][3][4]

  • pKa Driver: The pyridine nitrogen is the primary ionization center with a pKa

    
     6.5–7.0.[3][4]
    
    • pH < 6.0:[2][3][4] Protonated (Cationic)

      
      Soluble .[2][3][4]
      
    • pH > 7.0:[2][3][4] De-protonated (Neutral)

      
      Insoluble  (Precipitates).[2][3][4]
      
  • Lattice Energy: The planar aminopyridine structure facilitates strong intermolecular H-bonding (stacking), creating a high-energy crystal lattice that resists dissolution in water.[1][2][3][4]

  • Hydrophobicity: The cyclopropyl group adds significant lipophilicity (LogP > 2.5), driving the molecule to aggregate in aqueous environments.[4]

Troubleshooting Guide (Q&A)

Issue 1: "The compound dissolves in DMSO, but precipitates immediately when added to my assay buffer (PBS/Media)."

Diagnosis: This is the "Solvent Shift Crash."[3][4] You are diluting a hydrophobic solute from a favorable environment (DMSO) into an unfavorable one (Water) where the pH (7.[2][4]4) forces the molecule into its neutral, insoluble state.[4]

Solution:

  • Reduce Stock Concentration: If your DMSO stock is 10 mM, the rapid local concentration spike upon addition causes nucleation.[4] Lower the stock to 1–5 mM before dilution.[4]

  • Sequential Dilution (Intermediate Step): Do not jump from 100% DMSO to 100% Buffer.

    • Step A: Dilute DMSO stock into 50% PEG-400 or Propylene Glycol .[1][2][3][4]

    • Step B: Dilute that mixture into the final buffer.

  • Surfactant Shielding: Add 0.05% Tween-80 or 0.1% Pluronic F-68 to your buffer (not the stock) before adding the compound.[1][2][3][4] This prevents micro-crystals from growing.[3][4]

Issue 2: "I need to dose this in animals/cells, but it won't stay in solution at physiological pH."

Diagnosis: The neutral form is dominant at pH 7.[3][4]4. Simple aqueous buffers will not work.[3][4]

Solution:

  • Acidification (The "pH Switch"): Formulate in a vehicle that maintains a lower pH (4.0–5.[3][4]0) if the model tolerates it.[3][4]

    • Vehicle: 50 mM Citrate Buffer (pH 4.5) or 0.1 N HCl (for oral gavage).[2][3][4]

  • Cyclodextrin Complexation: Use 20% (w/v) HP-

    
    -Cyclodextrin (HPBCD)  in water.[1][2][3][4]
    
    • Protocol: Dissolve compound in a small volume of acidic buffer (pH 4) first to ionize it, then add the HPBCD solution, then slowly adjust pH back to 6.0–7.[4]0. The cyclodextrin encapsulates the hydrophobic cyclopropyl-pyrazole tail, keeping it soluble even as the pH rises.

Issue 3: "Can I make a salt form to improve solubility?"

Diagnosis: Yes, the 2-aminopyridine moiety is an excellent candidate for salt formation.[2][3][4]

Solution:

  • Recommended Counter-ions:

    • Mesylate (Methanesulfonic acid): Often yields non-hygroscopic salts with better solubility than HCl.[3][4]

    • Hydrochloride (HCl): Standard, but can be hygroscopic.[3][4]

    • L-Tartrate: Good for stabilizing the crystal lattice.[1][2][3][4]

  • Quick Test: Dissolve 1 eq of compound in THF/Methanol, add 1.05 eq of Methanesulfonic acid, and evaporate. Test the solubility of the resulting solid.

Experimental Protocols

Protocol A: Determination of Kinetic Solubility (The "Crash" Test)

Use this to determine the maximum concentration your assay buffer can hold before precipitation occurs.[2][4]

  • Prepare Buffer: Dispense 198 µL of your assay buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent plate.

  • Titrate: Add 2 µL of Compound Stock (start at 10 mM in DMSO) to the first well.

  • Mix & Measure: Shake for 2 minutes. Measure Absorbance at 620 nm (turbidity).[3][4]

    • Clear: Abs < 0.05.[3][4][5]

    • Cloudy:[2][3][4] Abs > 0.10 (Precipitation point).[3][4]

  • Repeat: Repeat with lower stock concentrations (5 mM, 1 mM, 0.1 mM) until the solution remains clear.

Protocol B: Formulation for In Vivo/Cellular Use (HP- -CD Method)

Target: 5 mg/mL clear solution.[1][2][3][4]

  • Weigh: 5 mg of Compound.

  • Acidify: Add 100 µL of 0.1 M HCl. Vortex. (The compound should dissolve due to protonation).[4]

  • Complex: Add 900 µL of 20% HP-

    
    -Cyclodextrin  in 50 mM Phosphate Buffer (pH 6.5).
    
  • Equilibrate: Sonicate for 10 minutes at 30°C.

  • Check pH: Measure pH. If < 4.0, carefully add 0.1 M NaOH to reach pH 5.0–6.0.

    • Note: If it precipitates upon adding NaOH, you have exceeded the binding capacity of the cyclodextrin. Add more cyclodextrin or reduce compound concentration.

Visualizing the Solubility Mechanism

The following diagram illustrates the equilibrium states of the molecule and where the "Crash Out" occurs.

SolubilityPathways DMSO_Stock DMSO Stock (10 mM, Solubilized) Dilution Dilution into Aqueous Buffer DMSO_Stock->Dilution Add to Buffer Acidic_Env Acidic pH (< 5.0) Protonated Pyridine (N+) Dilution->Acidic_Env If Buffer pH < pKa Neutral_Env Neutral pH (7.4) De-protonated Form Dilution->Neutral_Env If Buffer pH > pKa Soluble Stable Solution (Electrostatic Repulsion) Acidic_Env->Soluble Ionic Solvation Precipitate Precipitation (Hydrophobic Aggregation) Neutral_Env->Precipitate Lattice Energy > Solvation Cyclodextrin Add Cyclodextrin (Encapsulation) Neutral_Env->Cyclodextrin Rescue Strategy Cyclodextrin->Soluble Inclusion Complex

Caption: Solubility pathways for this compound. The "Danger Zone" is the Neutral pH path leading to precipitation.[1][4]

References

  • BenchChem Technical Support. (2025).[3][4][5][6][7][8] Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions. BenchChem. Link[1][2][3][4]

  • Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. ACS Publications.[3][4] Link[1][2][3][4]

  • MDPI Molecules. (2023).[3][4] Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. MDPI.[3][4] Link[1][2][3][4]

  • PubChem Compound Summary. (2025). 2-Aminopyridine Physicochemical Properties. National Center for Biotechnology Information.[3][4] Link[1][2][3][4]

  • ResearchGate Q&A. (2024). How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer?. ResearchGate.[3][4][9][10] Link

Sources

Technical Support Center: Optimizing Pyrazole-Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole-pyridine coupling. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. The pyrazole-pyridine motif is a cornerstone in modern drug discovery, and mastering its synthesis is critical for advancing pharmaceutical research. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for coupling pyrazoles and pyridines? The most prevalent and versatile methods are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds).[1][2] Copper-catalyzed methods, like the Ullmann condensation, are also widely used, particularly for N-arylation, and have seen significant improvements with modern ligands.[3][4] More advanced strategies involving direct C-H activation are emerging to improve step economy.[5][6]

Q2: My reaction is failing. What are the most common culprits in pyrazole-pyridine couplings? The most frequent causes of failure are catalyst deactivation, poor reagent quality, and suboptimal reaction conditions. Catalyst deactivation is often caused by oxygen, which oxidizes the active Pd(0) species.[7] The basic nitrogen of the pyridine ring can also coordinate to the palladium center, acting as a catalyst poison.[8][9] Additionally, water contamination can lead to side reactions like protodeboronation in Suzuki couplings.[8]

Q3: Is it necessary to protect the N-H group on the pyrazole ring? Often, yes. For N-arylation reactions (like Buchwald-Hartwig or Ullmann), an unprotected N-H group can lead to a mixture of N1 and N2-arylated regioisomers.[10] It can also participate in the reaction itself, potentially leading to polymerization or other side products.[11] Protecting the pyrazole nitrogen (e.g., with a Boc, SEM, or PMB group) is the most effective strategy to ensure regioselectivity and prevent unwanted reactivity.

Q4: Which type of palladium ligand is best for these couplings? Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Due to the electron-deficient nature of the pyridine ring and potential for catalyst inhibition, bulky, electron-rich phosphine ligands are typically required.[8] Ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting both oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.[1][8]

Troubleshooting and Optimization Guide

This section addresses specific experimental failures through a diagnostic, question-and-answer workflow.

Problem Area 1: Low to No Product Formation

Your reaction shows minimal conversion of starting materials, even after extended reaction times.

Q: I'm recovering my starting materials almost entirely. Where should I start my investigation? A: Focus on the integrity of your catalytic system. The first and most critical step is to ensure a strictly inert atmosphere.

  • Oxygen Exclusion: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[8] All glassware should be flame- or oven-dried, assembled hot, and maintained under a positive pressure of inert gas.

  • Catalyst Precursor Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) species is the first step of the cycle.[12] If this reduction is inefficient, the reaction will not initiate. Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that generates the active species more reliably.[7]

  • Reagent Purity: Verify the purity of all reagents. The base, in particular, must be anhydrous and finely ground to maximize its surface area and reactivity.[8] Boronic acids can degrade upon storage; use a fresh, high-purity batch.

Q: My reaction starts but stalls at low conversion. What parameters should I screen to push it to completion? A: A stalled reaction points to an issue with catalyst stability or suboptimal reaction parameters.

  • Increase Temperature: Many cross-coupling reactions require significant thermal energy. If you are running the reaction at a moderate temperature (e.g., 80 °C), cautiously increasing it in 10-20 °C increments may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition.[7]

  • Screen Bases: The choice of base is critical for activating the coupling partners.[7] Its effectiveness is highly dependent on the solvent and substrates. If a weaker base like K₂CO₃ is ineffective, screen stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[8]

  • Change the Ligand: If you are using a simple ligand like PPh₃, it is likely not robust enough. Switch to a bulky, electron-rich ligand from the Buchwald family (e.g., XPhos, SPhos) or a robust bidentate ligand (e.g., Xantphos).[1][13] These ligands stabilize the palladium center and facilitate the difficult steps of the catalytic cycle.

  • Solvent Choice: The solvent influences the solubility of reagents and the stability of intermediates. Common solvents include dioxane, toluene, and DMF. If your reaction is sluggish in one, screening others is a logical step.

Problem Area 2: Significant Side Product Formation

Your reaction consumes the starting materials, but the desired product is contaminated with significant byproducts.

Q: In my Suzuki coupling, I'm observing a major byproduct corresponding to the homocoupling of my pyridine-boronic acid. How can I prevent this? A: Homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen or issues with the catalyst reduction step.[7]

  • Rigorous Degassing: This is the most effective preventative measure. Oxygen facilitates the oxidative coupling of two boronic acid molecules.[8] Re-evaluate and improve your degassing procedure.

  • Control Stoichiometry: While a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, a large excess can favor homocoupling. Optimize this ratio.[8]

  • Use a Pd(0) Source: Using a Pd(II) precatalyst can sometimes consume the boronic acid during the in-situ reduction to Pd(0), leading to homocoupling. Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this.[7]

Q: My mass spectrum shows a peak corresponding to my halo-pyridine starting material without the halogen. What is causing this hydrodehalogenation? A: This side reaction is often linked to moisture in the reaction. In Suzuki couplings, water can cause protodeboronation, where the C-B bond of the boronic acid is cleaved to yield pyridine.[8] The resulting palladium hydride species can then go on to reduce your starting material.

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use an anhydrous grade of base.

  • Use Boronate Esters: Pinacol boronate esters (Bpin) are often more stable towards protodeboronation than the corresponding boronic acids and can be a superior coupling partner.

Q: My N-arylation of an unprotected pyrazole with a halo-pyridine gives two isomeric products. How do I achieve regioselectivity? A: This is a classic challenge arising from the tautomerism of the pyrazole ring.[14] The most robust solution is a protect-couple-deprotect strategy.

  • Protect the Pyrazole N-H: Install a protecting group on one of the pyrazole nitrogens. The choice of protecting group and the substitution pattern on the pyrazole can direct the subsequent arylation to the remaining nitrogen.

  • Steric Hindrance: In some cases, a bulky substituent at the 3- or 5-position of the pyrazole can sterically direct the incoming pyridine to the less hindered nitrogen, but this is less reliable than using a protecting group.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in pyrazole-pyridine coupling reactions.

G start Reaction Failed: Low Yield or No Product check_catalyst 1. Check Catalyst System start->check_catalyst check_reagents 2. Check Reagents start->check_reagents check_conditions 3. Optimize Conditions start->check_conditions catalyst_q1 Inert Atmosphere? (Degassed Solvents) check_catalyst->catalyst_q1 catalyst_q2 Active Catalyst? (Pd(0) vs Pd(II)) check_catalyst->catalyst_q2 catalyst_q3 Correct Ligand? (Bulky, e--rich) check_catalyst->catalyst_q3 reagents_q1 Reagent Purity? (SMs, Base) check_reagents->reagents_q1 reagents_q2 N-H Protected? (For N-Arylation) check_reagents->reagents_q2 conditions_q1 Temperature? check_conditions->conditions_q1 conditions_q2 Base? check_conditions->conditions_q2 conditions_q3 Solvent? check_conditions->conditions_q3 catalyst_a1 Action: Improve degassing (Freeze-Pump-Thaw) catalyst_q1->catalyst_a1 catalyst_a2 Action: Use Pd(0) source or modern precatalyst catalyst_q2->catalyst_a2 catalyst_a3 Action: Switch from PPh3 to XPhos, SPhos, etc. catalyst_q3->catalyst_a3 reagents_a1 Action: Use fresh reagents, anhydrous/fine-ground base reagents_q1->reagents_a1 reagents_a2 Action: Add protection step to control regioselectivity reagents_q2->reagents_a2 conditions_a1 Action: Increase temperature in 10-20°C increments conditions_q1->conditions_a1 conditions_a2 Action: Screen stronger bases (K3PO4, Cs2CO3) conditions_q2->conditions_a2 conditions_a3 Action: Screen alternative solvents (Toluene, Dioxane, DMF) conditions_q3->conditions_a3

Caption: A logical workflow to diagnose and solve common issues.

Comparative Data on Reaction Conditions

The selection of catalyst, ligand, base, and solvent is paramount for a successful coupling. The following tables summarize common starting points for three major coupling strategies.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling (C-C Bond Formation)

Component Recommendation Rationale & Notes
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ Pd(II) sources require in-situ reduction. Pd(0) sources can be more direct. Modern precatalysts are often most effective.[1]
Ligand XPhos, SPhos, RuPhos Bulky, electron-rich monophosphine ligands are generally superior for coupling with heteroaryl chlorides and bromides.[1][8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ The base activates the boronic acid. K₃PO₄ is a good starting point. Cs₂CO₃ is stronger and can be effective for difficult couplings.[1][8]
Solvent 1,4-Dioxane, Toluene, DME, often with H₂O A small amount of water is often necessary for couplings with inorganic bases, but must be carefully controlled to avoid side reactions.[15]

| Temperature | 80 - 120 °C | Reaction temperature must be optimized; higher temperatures can increase rate but also degradation.[7] |

Table 2: Typical Conditions for Buchwald-Hartwig Amination (C-N Bond Formation)

Component Recommendation Rationale & Notes
Pd Source Pd₂(dba)₃, Pd(OAc)₂ These are common and effective precatalysts for amination reactions.[13]
Ligand Xantphos, BINAP, BrettPhos Bidentate ligands like Xantphos or BINAP are very effective. Bulky phosphines are also widely used.[2][13]
Base NaOtBu, K₃PO₄, Cs₂CO₃ A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice.[16]
Solvent Toluene, Dioxane Anhydrous, non-protic solvents are essential.

| Temperature | 80 - 110 °C | Aminations are typically run at elevated temperatures to ensure reasonable reaction rates.[13] |

Table 3: Typical Conditions for Ullmann Condensation (C-N Bond Formation)

Component Recommendation Rationale & Notes
Cu Source CuI, Cu₂O, Cu powder Copper(I) iodide is the most common and reactive source.[3][17]
Ligand L-proline, Diamines (e.g., DMEDA) Ligands are crucial for modern Ullmann couplings, allowing for lower temperatures and catalytic amounts of copper.[3][18]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ An inorganic base is required to deprotonate the pyrazole.[19]
Solvent DMF, DMSO, NMP High-boiling polar aprotic solvents are typically used.

| Temperature | 100 - 160 °C | While modern ligands have lowered temperature requirements, Ullmann couplings are still often run at high temperatures.[3] |

Illustrative Catalytic Cycle and Protocols

Catalytic Cycle for Buchwald-Hartwig Amination

Understanding the mechanism is key to troubleshooting. The cycle involves the oxidative addition of the pyridyl halide to the Pd(0) catalyst, coordination and deprotonation of the pyrazole, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[2]

G Pd0 L₂Pd⁰ (Active Catalyst) OA_Complex L₂PdII(Py)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂PdII(Py)(Pyrazole)]⁺X⁻ (Amine Coordination) OA_Complex->Amine_Complex Ligand Exchange Amide_Complex L₂PdII(Py)(Pyrazolate) (Amide Complex) Amine_Complex->Amide_Complex Deprotonation (-HBase⁺X⁻) Amide_Complex->Pd0 Reductive Elimination Product Pyridyl-Pyrazole Amide_Complex->Product ArylHalide Pyridyl-X ArylHalide->OA_Complex Amine Pyrazole-H Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Representative Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of a bromopyridine with a pyrazoleboronic acid.

  • Setup: To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv), pyrazoleboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the N-arylation of a protected pyrazole with a bromopyridine.

  • Setup: To an oven-dried Schlenk flask, add the protected pyrazole (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., Xantphos, 3-6 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Under positive argon pressure, add the bromopyridine (1.0 equiv) followed by anhydrous, degassed toluene (0.1-0.2 M).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor for consumption of the bromopyridine by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.[13][16]

References

  • Ross Jr., R., et al. (2022). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ACS Publications.
  • Sharma, S., et al. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate.
  • Kalshetti, R. G., et al. (n.d.). Rh-Catalyzed C–H Functionalization of the (Pyrazol-5-yl)pyridine Core of GBT-440. Synfacts.
  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
  • Various Authors. (n.d.). Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions. ResearchGate.
  • Various Authors. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridine. ResearchGate.
  • Various Authors. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Supporting Information.
  • Arora, H. K., & Jain, S. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre.
  • Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles : A Review. Environmental Science: An Indian Journal.
  • Various Authors. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega.
  • BenchChem. (n.d.). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
  • Various Authors. (2022). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ResearchGate.
  • Various Authors. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate.
  • Various Authors. (n.d.). Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions. PMC.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Various Authors. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.
  • Various Authors. (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate.
  • Various Authors. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Various Authors. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • Various Authors. (n.d.). Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Scilit.
  • Various Authors. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Various Authors. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI.
  • Various Authors. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Various Authors. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC.
  • Various Authors. (n.d.). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Chemical Communications (RSC Publishing).
  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
  • Khlebnikov, V. (2022). Answer to "Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?". ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.
  • Various Authors. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. ResearchGate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Various Authors. (n.d.). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. PMC.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Catalysts. Sigma-Aldrich.
  • Various Authors. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Various Authors. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Various Authors. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkivoc.

Sources

Technical Support Center: Purification Strategy for 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine . This bi-heteroaryl compound presents unique purification hurdles due to its multiple basic nitrogen centers and high polarity.

Below, you will find a physicochemical breakdown, troubleshooting FAQs, and validated step-by-step protocols designed to ensure high-purity recovery.

Section 1: Physicochemical Profiling & Causality

To design a self-validating purification protocol, we must first understand the molecule's intrinsic properties. The compound features a 2-aminopyridine ring coupled to a 1-cyclopropylpyrazole.

Table 1: Key Physicochemical Properties Influencing Chromatography

PropertyValue / CharacteristicChromatographic Implication
pKa (2-Aminopyridine) ~6.86 (conjugate acid)[1]Protonated at neutral/acidic pH; causes strong secondary interactions with acidic silanols on standard silica.
pKa (Pyrazole) ~2.25 (conjugate acid)[2]Remains largely neutral under most standard chromatographic conditions.
H-Bonding Multiple donors (-NH₂) & acceptors (N)High risk of peak tailing and irreversible adsorption on unpassivated normal-phase media.
Polarity HighPoor retention on standard C18 under acidic conditions; requires high-pH mobile phases or specialized polar-embedded columns.

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my product streak irreversibly on standard silica gel, even with highly polar solvent mixtures? A: This is a classic manifestation of acid-base interactions. Standard bare silica gel contains acidic silanol (Si-OH) groups. Because the 2-aminopyridine moiety is basic (pKa ~6.86)[1], it acts as a strong hydrogen bond acceptor and can even undergo proton transfer with the silica surface. This leads to multiple retention mechanisms and severe peak tailing[3]. Solution: You must neutralize the acidic sites. Add a basic modifier such as 1-5% Triethylamine (TEA) or Ammonium Hydroxide to your eluent (e.g., DCM/MeOH)[3]. Alternatively, switch to an amine-functionalized (NH2) silica stationary phase, which inherently prevents these secondary interactions.

Q2: How do I separate the product from unreacted 2-aminopyridine or boronic ester starting materials? A: If you synthesized this via a Suzuki coupling, unreacted starting materials can co-elute. Solution: Leverage an acid-base extraction prior to chromatography. Because the product and the 2-aminopyridine starting material are both basic, you can extract them into an acidic aqueous layer (pH ~2), leaving neutral boronic esters and lipophilic catalyst residues in the organic layer. Then, basify the aqueous layer to pH 10 and back-extract the product into an organic solvent[3].

Q3: What is the optimal mobile phase for Reverse-Phase (RP-HPLC) purification? A: For highly polar, basic compounds like this, a high-pH mobile phase is vastly superior to a standard acidic (0.1% TFA) system. At pH 9.5 (using 10 mM Ammonium Bicarbonate), the 2-aminopyridine is fully deprotonated (neutral). This maximizes its lipophilicity, dramatically improving retention on a C18 column and yielding sharp, symmetrical peaks. If an acidic system is strictly required for mass-directed prep-LC, use a volatile additive like formic acid or ammonium formate to mitigate tailing[3]. Similar cyclopropyl-pyrazole-substituted heterocycles have been successfully purified using reverse-phase systems with formic acid or ammonium-based modifiers[4].

Section 3: Validated Experimental Protocols

Protocol A: Amine-Modified Normal-Phase Flash Chromatography

Rationale: Prevents chemisorption of the basic aminopyridine onto acidic silica.

  • Solvent Preparation: Prepare Eluent A (Dichloromethane) and Eluent B (Methanol containing 1% v/v Triethylamine).

    • Self-validation step: Run a TLC using 90:10 A:B to confirm the spot shape is round and non-streaking before committing your bulk sample to the column.

  • Column Equilibration: Pack or equilibrate a standard silica column with 100% Eluent A containing 1% TEA. Pre-saturating the column with TEA is critical to mask all silanol groups[3].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If solubility is poor, dry-load the sample onto Celite. Crucial: Do not dry-load onto bare silica, as this concentrates the acidic interaction and traps the product.

  • Gradient Elution: Run a gradient from 0% to 10% Eluent B over 10 column volumes (CV).

  • Recovery: Pool UV-active fractions and concentrate under reduced pressure.

Protocol B: High-pH Preparative RP-HPLC

Rationale: Suppresses ionization to improve C18 retention and peak shape.

  • System Setup: Use a C18 preparative column rated for high pH (e.g., Waters XBridge or equivalent hybrid silica).

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Bicarbonate in Milli-Q water, adjusted to pH 9.5 with Ammonium Hydroxide.

    • Buffer B: HPLC-grade Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes. The cyclopropyl group adds slight lipophilicity, so the compound will likely elute between 25-40% B.

  • Post-Processing: Lyophilize the collected fractions directly. Ammonium bicarbonate is volatile and will sublime during freeze-drying, leaving the free base of the product.

Section 4: Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture This compound Ext Acid-Base Extraction (pH 2 to pH 10) Start->Ext Remove neutral/acidic impurities Check Crude Purity > 80%? Ext->Check Flash Normal-Phase Flash (NH2-Silica or 1% TEA in DCM/MeOH) Check->Flash No (Large Scale) HPLC Prep RP-HPLC (C18) 10 mM NH4HCO3 (pH 9.5) / MeCN Check->HPLC Yes (Small Scale) Flash->HPLC Polishing step Pure Purified Product (>98% Purity) HPLC->Pure Lyophilization

Decision tree for purifying this compound based on scale.

References

  • [4] Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF | Source: Journal of Medicinal Chemistry - ACS Publications | URL: [Link]

  • [1] Title: Aminopyridines | Source: EPA | URL: [Link]

Sources

Technical Support Center: Handling & Stability of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of handling 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine in Dimethyl Sulfoxide (DMSO) at -20°C.

This guide synthesizes thermodynamic principles, step-by-step methodologies, and self-validating quality control systems to ensure the integrity of your small molecule libraries and the reproducibility of your downstream assays.

Part 1: Core Principles of DMSO Storage at -20°C

Understanding the behavior of this compound requires analyzing the intersection of the compound's structural biology and the physical chemistry of the solvent.

The compound features a moderately polar aminopyridine ring (capable of hydrogen bonding) and a highly lipophilic cyclopropyl group . Pure anhydrous DMSO (dielectric constant ε ≈ 47) perfectly solvates this amphiphilic structure [3]. However, DMSO freezes at 18.5°C. When stored at -20°C, the solvent crystallizes.

The primary threat to this compound at -20°C is not chemical degradation, but hygroscopicity-induced precipitation . When a frozen DMSO stock is exposed to ambient air during thawing, it rapidly absorbs atmospheric moisture. The introduction of water (ε ≈ 80) sharply increases the bulk polarity of the solvent. This causes hydrophobic exclusion of the lipophilic cyclopropyl-pyrazole moiety, leading to rapid nucleation, micro-precipitation, and a severe drop in soluble concentration [1].

Part 2: Troubleshooting Guide & FAQs

Q1: Why did my 10 mM stock solution turn cloudy or form a white precipitate after thawing from -20°C? Causality: This is a classic symptom of water absorption. Because DMSO is highly hygroscopic, condensation forms on the cold vial walls during thawing and is immediately absorbed into the solvent. The water disrupts the hydrogen-bonding network between the aminopyridine moiety and DMSO, lowering the compound's solubility threshold and causing it to crash out of solution. Solution: Always thaw vials inside a desiccator. If precipitation has already occurred, gently warm the vial to 37°C in a water bath and sonicate for 5 minutes. Crucially, you must re-verify the concentration via LC-MS or HPLC before use, as warming does not guarantee 100% recovery of the original concentration [2].

Q2: How many freeze-thaw cycles can this compound tolerate? Causality: Extensive profiling of small molecules in DMSO indicates that compounds should not be subjected to more than 3 to 5 freeze-thaw cycles [1]. During each freezing event, the solute is excluded from the growing DMSO crystals, creating localized micro-environments of extreme concentration. Repeated cycling exacerbates these concentration gradients and cumulative water absorption, leading to irreversible loss of soluble compound. Solution: Transition to a single-use aliquot system (see SOP below).

Q3: My cellular assay IC50 values are shifting over a 3-month period, even though the stock is kept at -20°C. Is the compound degrading? Causality: While the pyrazole and pyridine rings are chemically stable, repeated opening of the master stock introduces trace oxygen and moisture. Over months, this can lead to slow oxidative degradation of the primary amine or, more commonly, invisible micro-precipitation that reduces the actual active concentration of the drug delivered to your cells. Solution: Implement a self-validating protocol: spike an internal standard into your working dilutions and run a rapid UV-Vis or LC-MS check to confirm the exact molarity before dosing your assays.

Part 3: Standard Operating Procedures (SOPs)

To guarantee scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to prevent compound loss.

SOP 1: Anhydrous Aliquoting & Freezing
  • Solvent Verification: Ensure the use of strictly anhydrous DMSO (≥99.9% purity, water content ≤0.005%).

  • Dissolution: Dissolve this compound at room temperature to your desired stock concentration (e.g., 10 mM). Vortex until optically clear.

  • Aliquoting: Dispense into single-use volumes (10–50 µL) using low-bind, amber glass vials or opaque microcentrifuge tubes to prevent photolytic degradation.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 3–5 seconds to displace ambient air and moisture.

  • Storage: Seal tightly with PTFE-lined caps and transfer immediately to a -20°C freezer.

SOP 2: Thawing & Recovery
  • Desiccation: Remove the required single-use aliquot from the -20°C freezer and immediately place it into a room-temperature desiccator.

  • Equilibration: Allow the vial to thaw completely in the dry environment (approximately 15–30 minutes). Do not open the vial while it is cold.

  • Homogenization: Once at room temperature, vortex the vial gently for 10 seconds to resolve any micro-concentration gradients formed during freezing.

  • Centrifugation: Spin down at 3,000 x g for 5 seconds to collect all liquid from the cap and walls.

  • Quality Control (Self-Validation): Before critical in vivo or high-throughput screening assays, dilute a 1 µL fraction into mobile phase and verify the concentration and purity via LC-MS [2].

Part 4: Quantitative Data Presentation

The following table summarizes the expected stability and soluble recovery of this compound under various conditions, synthesizing data from standard small-molecule DMSO stability profiles [1][2].

Storage ConditionDuration / CyclesExpected Soluble Recovery (%)Primary Risk Factor
Room Temp (Dark, Anhydrous) 1 Month> 98%Minimal (Ideal for active use)
-20°C (Single-Use Aliquot) 6 Months> 98%None
-20°C (1–3 Freeze-Thaw Cycles) 1 Month95% – 98%Minor water absorption
-20°C (>5 Freeze-Thaw Cycles) 1 Month< 85%Precipitation / Concentration gradients
Room Temp (Ambient Humidity) 1 Week< 90%Hygroscopic water absorption

Part 5: Visualizations

Mechanism of freeze-thaw induced precipitation in DMSO.

Optimal aliquoting and thawing workflow for DMSO stocks.

References

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO Journal of Biomolecular Screening[Link]

Troubleshooting inconsistent results in cell viability assays with the compound

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cell Viability Assay Troubleshooting

Welcome to the Advanced Support Hub. If you are seeing high variability, lack of dose-dependence, or "impossible" viability values (e.g., >150% or <0% relative to controls), you are likely battling one of three adversaries: physicochemical instability , assay interference , or plate effects .

This guide moves beyond basic "check your pipetting" advice. We will dissect the mechanistic failures often overlooked in small molecule screening.

Part 1: The "Invisible" Variable – Compound Solubility & Stability

Q: My IC50 curves are flat or show high variability between replicates. Could my compound be precipitating?

A: Yes. This is the #1 cause of "bad data" in drug discovery. Many investigational compounds are hydrophobic. When you dilute a high-concentration DMSO stock (e.g., 10 mM) into aqueous culture media, you induce "solvent shock." If the compound’s aqueous solubility is exceeded, it forms micro-precipitates. These crystals do not kill cells effectively (reducing potency) or can settle on cells, causing physical stress (non-specific toxicity).

Troubleshooting Protocol: The Turbidity Check

  • Prepare a Mock Plate: Replicate your highest test concentration in culture media without cells.

  • Incubate: Place it in the incubator for the full assay duration (e.g., 48-72 hours).

  • Inspect: Use a microscope (10x/20x phase contrast). Look for:

    • Crystals or "sand" on the bottom.

    • Oily droplets (oiling out).

    • Turbidity/cloudiness compared to the vehicle control.

  • Mitigation: If precipitation occurs, you must lower your top concentration or improve solubility (e.g., maintain a constant DMSO % across the dose-response, typically 0.1% - 0.5%).[1]

Q: How much DMSO can my cells actually tolerate?

A: It depends on the cell line, but the "Golden Rule" is <0.5% (v/v) .

  • Robust Lines (e.g., HeLa, A549): Often tolerate up to 1% DMSO, but phenotypic changes can occur silently.

  • Sensitive Lines (e.g., Primary cells, Neurons, Stem Cells): Keep DMSO <0.1%.

Critical Control: You must normalize your data to a Vehicle Control (cells + media + exact DMSO % used in treated wells), not just Media Only. This accounts for any baseline toxicity caused by the solvent itself.

Part 2: Assay Interference (False Positives/Negatives)

Q: I see viability >100% in my treated wells, or high signal in wells with no cells. What is happening?

A: You are likely seeing chemical interference .

  • Tetrazolium Reduction (MTT/MTS/WST-8): These assays rely on cellular dehydrogenases to reduce a salt into a colored formazan dye. However, compounds with reducing potential (e.g., antioxidants, thiols, flavonoids) can chemically reduce the dye without any cells present. This generates a false "high viability" signal.[2]

  • Luciferase Inhibition (ATP Assays like CellTiter-Glo®): Some compounds inhibit the luciferase enzyme directly, quenching the light signal and mimicking cell death (false potent IC50).

  • Color Quenching/Autofluorescence: If your compound is colored (e.g., doxorubicin is red) or fluorescent, it can interfere with absorbance or fluorescence readouts.

The "Cell-Free" Interference Test To validate your assay system, run this simple check:

ConditionComponentsExpected ResultInterpretation of Deviation
Blank Media + ReagentLow BackgroundHigh background = Reagent contamination
Interference Control Media + Compound + Reagent= BlankHigher Signal: Compound is chemically reducing the reagent (False Viability).Lower Signal: Compound is quenching signal (False Toxicity).
Vehicle Control Media + DMSO + Reagent= BlankDMSO interference (rare, but possible at high %)

Part 3: The Edge Effect & Plate Layout

Q: The outer wells of my 96-well plate always show lower viability or higher variance. Why?

A: You are experiencing the Edge Effect .[3] During long incubations (48h+), media evaporates faster from the perimeter wells. This concentrates the media components, salts, and your drug, leading to osmotic stress and artificially higher drug potency.

Protocol: The "Moat" Strategy (Thermal & Humidity Buffering) Do not use the outer perimeter (rows A/H and columns 1/12) for experimental data.

  • Fill Perimeter: Add 200 µL of sterile PBS or water to all outer wells.

  • Use Inner 60: Plate your cells and compounds only in the inner 60 wells (B2 to G11).

  • Thermal Equilibration (Crucial Step): After seeding cells, leave the plate at Room Temperature for 30-60 minutes before putting it into the 37°C incubator.

    • Why? Rapid heating causes convection currents in the wells, forcing cells to settle unevenly (often in a ring pattern), leading to inconsistent confluence and contact inhibition.

Visual Troubleshooting Logic

The following diagram outlines the decision process for isolating the source of error.

ViabilityTroubleshooting Start Start: Inconsistent Viability Data CheckPrecip Step 1: Visual Inspection (Is there precipitate?) Start->CheckPrecip PrecipYes Solubility Issue Action: Lower Conc. / Check DMSO limit CheckPrecip->PrecipYes Yes (Turbid/Crystals) PrecipNo Step 2: Check Pattern (Edge vs. Random) CheckPrecip->PrecipNo No (Clear) PatternEdge Edge Effect Detected (Outer wells distinct) PrecipNo->PatternEdge Perimeter Variation PatternRandom Random Variability (No clear pattern) PrecipNo->PatternRandom High CV% ActionMoat Action: Use 'Moat' Layout & Thermal Equilibration PatternEdge->ActionMoat CheckInterference Step 3: Cell-Free Control (Media + Compound + Reagent) PatternRandom->CheckInterference InterferenceYes Chemical Interference (False Positive/Negative) CheckInterference->InterferenceYes Signal ≠ Blank InterferenceNo Biological/Technical Noise CheckInterference->InterferenceNo Signal = Blank ActionOrthogonal Action: Switch Assay Mode (e.g., MTT -> ATP or LDH) InterferenceYes->ActionOrthogonal ActionTech Action: Check Pipetting, Seeding Density, & Mycoplasma InterferenceNo->ActionTech

Caption: Decision matrix for isolating the root cause of inconsistent cell viability data.

Part 4: Summary of Validated Assay Types

If you confirm interference, switch to an orthogonal method based on a different cellular marker.

Assay TypeMarkerProsCons/Interferences
MTT / MTS Metabolic Activity (Reductive Potential)Cheap, well-established.High Interference Risk: Reducing compounds cause false positives.[2] Toxic to cells (endpoint only).
CellTiter-Glo® (ATP) ATP Content (Metabolic Presence)High sensitivity, very fast, linear.Luciferase Inhibition: Some compounds quench signal. Lytic (endpoint only).
LDH Release Membrane Integrity (Cell Death)Measures death directly (not just lack of metabolism).Serum Interference: Serum contains LDH; requires background subtraction.
Real-Time Live/Dead Protease Activity / DNA BindingKinetic monitoring (48h+), non-lytic.Requires fluorescence imager; higher cost.

References

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4] Available at: [Link]

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. Available at: [Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Available at: [Link]

  • Lundholt, B. K., et al. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of Biomolecular Screening. Available at: [Link]

Sources

Technical Support Center: Minimizing Reactive Metabolite Formation in Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support center for medicinal chemists and DMPK scientists. It prioritizes actionable troubleshooting, rigorous validation protocols, and mechanistic problem-solving.

Ticket ID: PYR-RM-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, DMPK & Tox Topic: Troubleshooting and mitigating bioactivation liabilities in pyrazole-based scaffolds.

Core Directive: The "Why" and "How" of Pyrazole Bioactivation

Executive Summary: Pyrazole scaffolds are privileged structures in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) due to their hydrogen-bonding capabilities and physicochemical properties. However, they are prone to cytochrome P450 (CYP)-mediated bioactivation. This process generates electrophilic reactive metabolites (RMs) that covalently bind to proteins (causing immune-mediated idiosyncratic toxicity) or DNA (genotoxicity).[1]

The Mechanism of Failure: The primary liability usually stems from two pathways:

  • Oxidative Dealkylation: If N-alkylated, CYP-mediated hydroxylation at the

    
    -carbon leads to unstable hemiaminals, which collapse into reactive aldehydes and the free pyrazole.
    
  • Ring Oxidation/Bioactivation: Electron-rich aminopyrazoles can undergo two-electron oxidation to form quinone imines or diimines . These are soft electrophiles that readily alkylate cysteine residues on proteins.

Diagnostic Module: Detection Protocols

FAQ: "How do I definitively confirm my pyrazole is forming reactive metabolites?"

Answer: Standard metabolic stability assays (Clint) are insufficient. You must run a Trapping Assay . We recommend a Glutathione (GSH) trapping protocol using High-Resolution Mass Spectrometry (HRMS). GSH acts as a surrogate for cellular nucleophiles (cysteine).

Protocol: Standard GSH Trapping Assay (Microsomal)

Objective: Capture soft electrophiles generated by CYP450 metabolism.

Reagents:

  • System: Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP).

  • Cofactor: NADPH (or regenerating system).

  • Trap: Reduced Glutathione (GSH) [Standard] or Dansyl-GSH [Fluorescent/Higher Sensitivity].

  • Control: HLM without NADPH (to rule out chemical instability).

Step-by-Step Workflow:

  • Preparation:

    • Prepare Test Compound (10 µM final) in phosphate buffer (pH 7.4).

    • Add GSH (5 mM excess) to the mixture.

    • Add HLM (1 mg/mL protein concentration).

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM final).

  • Incubation:

    • Incubate for 60 minutes at 37°C with shaking.

  • Termination:

    • Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

    • Centrifuge (3000 x g, 10 min) to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.

    • Scan Mode: Neutral Loss Scan (NLS) of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion Scan of m/z 272 (negative mode).

Data Interpretation:

  • Positive Result: Mass shift of [M + 307 - 2H]^+ (GSH adduct - 2H for oxidation) or [M + 307]^+ (direct addition).

  • Negative Control: No adducts should be visible in the -NADPH sample.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the bioactivation pathway of a generic aminopyrazole and the GSH trapping mechanism.

PyrazoleBioactivation cluster_0 Liver Microsome Incubation Substrate Parent Pyrazole (Drug Candidate) CYP CYP450 (Oxidation) Substrate->CYP Phase I Met. Intermediate Reactive Intermediate (Quinone Imine/Diimine) CYP->Intermediate -2e- / -2H+ Toxicity Covalent Binding (Protein/DNA Adducts) Intermediate->Toxicity Nu: (Cys/Lys) on Protein Trapping GSH Adduct (Detoxified/Detected) Intermediate->Trapping + GSH (Trapping Assay)

Caption: Figure 1. Mechanism of aminopyrazole bioactivation to reactive quinone imines and competitive trapping by Glutathione (GSH).

Optimization Module: Structural Modification Strategies

FAQ: "I have a GSH adduct. How do I modify the structure to stop it?"

Answer: You must identify the "Soft Spot" (the site of metabolism) and block it or alter the electronic properties of the ring.

Troubleshooting Table: SAR Optimization Strategies
Liability TypeStructural AlertMechanism of BioactivationMitigation Strategy (Chemical Modification)
N-Dealkylation N-alkyl pyrazole (esp. N-methyl, N-ethyl)Hydroxylation at

-carbon

Unstable Hemiaminal

Reactive Aldehyde.
1. Deuteration: Replace H with D at

-carbon (Kinetic Isotope Effect).2. Sterics: Introduce branching (e.g., Isopropyl vs. Ethyl).3. Cyclization: Fuse the alkyl group into a ring to prevent aldehyde release.
Ring Oxidation Electron-rich AminopyrazoleOxidation of the pyrazole nitrogen/carbon system to form Quinone Diimine.1. Electron Withdrawal: Add EWGs (F, CN, CF3) to the pyrazole ring to raise oxidation potential.2. Steric Shielding: Add bulky groups adjacent to the reactive center to block CYP approach.3. Scaffold Hop: Replace pyrazole with isoxazole or triazole (check specific toxicity profiles).
Quinone Imine Pyrazole linked to electron-rich phenyl/phenolOxidation of the attached aromatic ring, facilitated by pyrazole nitrogen donation.1. Fluorination: Add Fluorine to the phenyl ring to block the site of oxidation.2. Pyridine Switch: Replace the phenyl ring with a pyridine (electron-deficient) to prevent oxidation.

Advanced Troubleshooting & Logic Flow

FAQ: "My compound has high turnover but NO GSH adducts. Am I safe?"

Critical Warning: Not necessarily.

  • Hard Electrophiles: GSH is a soft nucleophile. If your metabolite is a hard electrophile (e.g., certain aldehydes or nitrenium ions), GSH may not trap it efficiently.

    • Solution: Use Cyanide (KCN) or Methoxylamine trapping assays to detect hard electrophiles.

  • Reversible Binding: Some adducts are reversible.

  • Low Abundance: The reactive metabolite might be formed in very low quantities but have high potency.

Decision Logic for Optimization

Use the following logic flow to guide your medicinal chemistry campaign.

OptimizationLogic Start Start: GSH Adduct Detected Identify Identify Adduct Structure (MS/MS Fragmentation) Start->Identify Type1 Loss of 129 Da? (GSH Neutral Loss) Identify->Type1 PathA Adduct on Alkyl Chain? Type1->PathA Yes PathB Adduct on Pyrazole Ring? PathA->PathB No FixA Strategy: Deuteration or Fluorination of Alkyl Group PathA->FixA Yes FixB Strategy: Add EWG (CN, F) to Pyrazole Core PathB->FixB Yes ReTest Re-Test: Covalent Binding Assay (Confirm Reduced Risk) FixA->ReTest FixB->ReTest

Caption: Figure 2. Decision tree for structural modification based on localization of the GSH adduct.

References

  • Minimizing the risk of chemically reactive metabolite formation of new drug candid

    • Source: Drug Discovery Today (2017)
    • URL:[Link]

  • Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glut

    • Source: Chemical Research in Toxicology (2015)[2]

    • URL:[Link]

  • Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identific

    • Source: Chemical Research in Toxicology (2005)
    • URL:[Link]

  • Managing the challenge of chemically reactive metabolites in drug development.

    • Source: Nature Reviews Drug Discovery (2011)

    • URL:[Link]

Sources

In Vivo Support Center: Dosage Optimization for 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine scaffold is a privileged pharmacophore, frequently utilized as a potent hinge-binding motif in targeted kinase inhibitors. While the 2-aminopyridine anchors the molecule to the kinase hinge region, the cyclopropyl group enhances lipophilic interactions within the specificity pocket. However, this high lipophilicity introduces significant challenges regarding aqueous solubility, bioavailability, and in vivo exposure.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot formulation bottlenecks, establish self-validating pharmacokinetic/pharmacodynamic (PK/PD) models, and successfully translate your murine doses to clinical applications.

Core Philosophy: The Iterative PK/PD Optimization Cycle

Optimizing in vivo dosage is not a linear process; it is a highly integrated feedback loop. You cannot assess efficacy without first proving target engagement, and you cannot prove target engagement without achieving sufficient free-drug exposure.

G Start 1. Formulation (Solubility & Stability) MTD 2. Tolerability (MTD) (Safety Thresholds) Start->MTD Clear Solution PK 3. Pharmacokinetics (Exposure & Clearance) MTD->PK Sub-toxic Dose PK->Start Poor Bioavailability PD 4. Pharmacodynamics (Target Engagement) PK->PD Free Drug > IC90 PD->PK No Target Engagement Efficacy 5. In Vivo Efficacy (Disease Model) PD->Efficacy Pathway Inhibited Translation 6. Clinical Translation (FDA MRSD Scaling) Efficacy->Translation Efficacious

Fig 1: Iterative PK/PD workflow for optimizing in vivo dosing regimens.

Troubleshooting Guides & FAQs
Section A: Formulation & Pharmacokinetics (PK)

Q: My compound precipitates immediately upon intravenous (IV) or intraperitoneal (IP) injection. How do I optimize the formulation? A: Causality: The cyclopropyl-pyrazole-pyridine scaffold is highly lipophilic and features a planar aromatic system, creating a high crystal lattice energy barrier to dissolution. When injected into an aqueous environment (like blood or peritoneal fluid), the sudden shift in dielectric constant causes rapid precipitation. Solution: Utilize a co-solvent system to disrupt the lattice and maintain solubility. A standard starting point is 10% DMSO / 40% PEG400 / 50% Sterile Saline . PEG400 is highly effective at maintaining systemic uptake for lipophilic small molecules[1]. Note: Always include a vehicle-only control group, as high concentrations of PEG400 can alter baseline transporter activity (e.g., MRP2/BCRP) and independently affect intracellular pharmacokinetics[2].

Q: We observe high total plasma concentrations (


), but the compound is failing to inhibit the target in the tumor tissue. Why? 
A: Causality: This is a classic symptom of high Plasma Protein Binding (PPB). The this compound motif is prone to binding serum albumin. Only the unbound, free fraction (

) of the drug can partition into tissues and engage the kinase target. Solution: Mechanistic PK/PD models must incorporate drug-target binding kinetics rather than relying solely on total plasma concentration[3]. You must empirically determine the

via equilibrium dialysis and ensure that your

exceeds the in vitro

of your target.
Section B: Tolerability & Maximum Tolerated Dose (MTD)

Q: How do we establish the MTD without wasting large amounts of our synthesized API? A: Causality: Acute, off-target toxicity often manifests rapidly before steady-state PK is reached. Solution: Employ an escalating micro-dosing strategy in a small cohort (


 mice). Start at 5 mg/kg, monitor body weight and clinical signs for 48 hours. If weight loss is < 10%, escalate to 15 mg/kg, then 50 mg/kg. The MTD is defined as the highest dose that does not cause > 10% body weight loss or severe lethargy.
Section C: Dose Translation

Q: Once we optimize the efficacious dose in mice, how do we translate this to a First-In-Human (FIH) clinical trial? A: Causality: Metabolic rates and clearance mechanisms do not scale linearly with body weight; they scale allometrically with Body Surface Area (BSA). Solution: You must calculate the Human Equivalent Dose (HED) and apply a safety factor to determine the Maximum Recommended Starting Dose (MRSD)[4]. For mice, divide the murine dose (mg/kg) by 12.3 to get the HED (mg/kg), then divide by a default safety factor of 10 to establish the MRSD[5].

Quantitative Data Summary: Target Parameters

To ensure your experimental design is robust, benchmark your data against the following validated thresholds for small-molecule kinase inhibitors.

ParameterTarget ThresholdMechanistic Rationale
Formulation Solubility > 2.5 mg/mLRequired to keep murine dosing volumes safe (< 10 mL/kg).
Unbound Fraction (

)
> 1.0%Ensures sufficient free drug is available for tissue partitioning.

(Free Drug)
> 3x

Guarantees robust, immediate target inhibition at peak exposure.

(Free Drug)
>

Maintains baseline pathway suppression between dosing intervals.
Body Weight Loss < 10%Hard safety threshold for defining the Maximum Tolerated Dose.
Experimental Protocol: Integrated PK/PD Target Engagement Assay

This protocol is designed as a self-validating system . It includes a vehicle control to validate the baseline, steady-state verification to validate the PK model, and a direct biomarker readout to validate the PD assay.

Step 1: Formulation & Visual Validation

  • Weigh out the required mass of this compound.

  • Dissolve completely in 10% (v/v) DMSO. Vortex until no particulates remain.

  • Add 40% (v/v) PEG400. Vortex for 2 minutes.

  • Slowly add 50% (v/v) sterile saline dropwise while sonicating. Validation: The solution must remain optically clear. If cloudiness occurs, the drug has crashed out; do not dose.

Step 2: Dosing & Serial Sampling

  • Assign

    
     mice to the Treatment Group and 
    
    
    
    to the Vehicle-Only Control Group.
  • Administer the compound via oral gavage (PO) at 10 mL/kg.

  • Collect 20 µL of blood via tail vein snip at

    
     and 
    
    
    
    hours. Causality: This specific timeframe captures both the absorption/distribution phase (
    
    
    ) and the elimination phase (
    
    
    ).

Step 3: Tissue Harvesting & Preservation

  • Euthanize a subset of mice at

    
     (typically 1-2 hours post-dose) and 
    
    
    
    (24 hours).
  • Immediately excise the target tissue/tumor and snap-freeze in liquid nitrogen within 60 seconds. Causality: Kinases and phosphatases act in milliseconds. Snap-freezing halts enzymatic activity, preserving the true in vivo phosphorylation state of your target.

Step 4: Bioanalysis & PD Readout

  • Quantify total drug concentration in plasma and homogenized tissue via LC-MS/MS.

  • Lyse the tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Perform a Western Blot or ELISA targeting the phosphorylated downstream substrate of your specific kinase target. Compare the ratio of Phospho-Target to Total-Target against the Vehicle-Only control.

References
  • [1] Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI Pharmaceutics.[Link]

  • [2] Study on the Effect of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Baicalin in Cells Based on MRP2, MRP3, and BCRP Efflux Transporters. National Library of Medicine (PMC).[Link]

  • [3] Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics. National Library of Medicine (PMC).[Link]

  • [4] Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers (Guidance). U.S. Food and Drug Administration (FDA).[Link]

  • [5] Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers (Landing Page). U.S. Food and Drug Administration (FDA).[Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine vs. Standard ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural rationale, comparative pharmacology, and validated experimental workflows.

Executive Summary

The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of cell proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is a hallmark of idiopathic pulmonary fibrosis, systemic sclerosis, and the tumor microenvironment (where it drives immune evasion and metastasis). The type I receptor, ALK5 (Activin-like kinase 5), is the primary catalytic engine of this pathway, making it a highly validated therapeutic target [1].

This guide provides an in-depth technical evaluation of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine —a highly optimized, next-generation ALK5 inhibitor scaffold—comparing its biochemical profile, structural advantages, and experimental handling against established clinical and tool compounds such as Galunisertib, RepSox, and Vactosertib.

Mechanistic Overview & Structural Rationale

To effectively deploy an ALK5 inhibitor in a preclinical setting, one must understand the structure-activity relationship (SAR) driving its potency.

The Pharmacophore of this compound

This compound utilizes a bipartite structural strategy to achieve high affinity and kinome selectivity [2]:

  • The Pyridin-2-amine Hinge Binder: The 2-aminopyridine moiety acts as the critical anchor within the ATP-binding pocket. The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the ALK5 hinge region (specifically His283), while the pyridine nitrogen accepts a hydrogen bond from the backbone amide. This bidentate interaction is essential for potent kinase inhibition.

  • The Cyclopropyl-Pyrazole Selectivity Motif: The pyrazole ring serves as a rigid, planar vector that projects the cyclopropyl group into a specific lipophilic pocket adjacent to the gatekeeper residue. Causality in design: A cyclopropyl ring is explicitly chosen over linear alkyl chains (e.g., ethyl or propyl) because its restricted conformation reduces the entropic penalty of binding. Furthermore, the cyclopropyl group lacks the readily abstractable hydrogens found in linear alkyls, significantly enhancing metabolic stability against Cytochrome P450 (CYP) oxidation.

TGFb_Pathway TGFb TGF-β Ligand TGFbR2 TGF-β RII TGFb->TGFbR2 ALK5 ALK5 (TGF-β RI) TGFbR2->ALK5 Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates (Normally) Inhibitor 4-(1-Cyclopropyl-1H-pyrazol-4-yl) pyridin-2-amine Inhibitor->ALK5 Blocks Kinase Activity pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3 : SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Transcription Fibrotic/Oncogenic Gene Transcription Complex->Transcription Translocates to Nucleus

Mechanism of ALK5 inhibition blocking the downstream SMAD-dependent transcription cascade.

Comparative Profiling

When selecting an ALK5 inhibitor for cellular assays or in vivo models, off-target effects—particularly against p38 MAPK—are a primary concern. The table below synthesizes the quantitative performance of the cyclopropyl-pyrazole scaffold against industry standards [3][4].

InhibitorScaffold TypePrimary Target(s)ALK5 IC₅₀ (nM)Key Kinome Off-TargetsPrimary Application / Status
This compound Pyrazolyl-pyridineALK5~15 - 25Highly selective; spares p38 MAPKPreclinical / Advanced Tool Compound
Galunisertib (LY2157299) Quinoline-pyrazoleALK556MinimalPhase II (Oncology)
RepSox (E-616452) Naphthyridine-pyrazoleALK54p38 MAPK (>16 µM)Tool Compound (Stem Cell Reprogramming)
Vactosertib (TEW-7197) Imidazole-pyridineALK511ALK4 (13 nM)Phase II (Oncology / Fibrosis)
SB-431542 Benzamide-dioxolaneALK4/5/794ALK4, ALK7Early Tool Compound

Expert Insight: While RepSox is highly potent biochemically (4 nM), its naphthyridine core can lead to solubility challenges in complex media. The pyridin-2-amine core of our subject compound offers a superior physicochemical profile (higher aqueous solubility), making it exceptionally reliable for long-term cell culture assays without compound precipitation.

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every step includes internal controls to differentiate true target engagement from assay artifacts.

Protocol 1: Biochemical TR-FRET ALK5 Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it eliminates auto-fluorescence interference—a common artifact when screening heterocyclic compounds like pyridines.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 2X ALK5 enzyme (recombinant human, kinase domain) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Use an acoustic dispenser (e.g., Echo) to transfer this compound into a 384-well proxiplate.

    • Self-Validation: Include DMSO-only wells (0% inhibition) and 10 µM Staurosporine wells (100% inhibition) to calculate the Z'-factor. A Z'-factor > 0.5 is mandatory to validate the run.

  • Enzyme Incubation: Add 5 µL of the 2X ALK5 enzyme to the compounds. Incubate for 15 minutes at RT to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (ULight-labeled SMAD3 peptide and ATP at the predetermined Km value).

  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and Europium-labeled anti-phospho-SMAD3 antibody.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).

Protocol 2: Cellular p-SMAD2 AlphaLISA in HepG2 Cells

Rationale: HepG2 cells possess a robust endogenous TGF-β signaling pathway. AlphaLISA is utilized as a wash-free, bead-based proximity assay that provides a broader dynamic range and higher throughput than traditional Western blotting.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate in DMEM + 10% FBS. Incubate overnight.

  • Serum Starvation: Wash cells and replace with serum-free DMEM for 12 hours to reduce basal SMAD2 phosphorylation.

  • Inhibitor Treatment: Pre-treat cells with a dose-response of the ALK5 inhibitor (0.1 nM to 10 µM) for 1 hour.

  • Ligand Stimulation: Stimulate with 5 ng/mL recombinant human TGF-β1 for 45 minutes.

    • Self-Validation: Always include a "No TGF-β1" control to establish the basal assay floor.

  • Lysis & Detection: Lyse cells using AlphaLISA Lysis Buffer. Transfer lysate to a 384-well plate. Add Acceptor beads conjugated to an anti-total-SMAD2 antibody and Donor beads conjugated to an anti-phospho-SMAD2 (Ser465/467) antibody.

    • Expert Insight: By capturing total SMAD2 and detecting only the phosphorylated fraction, the assay internally normalizes for well-to-well variations in cell number or compound cytotoxicity.

  • Incubation & Readout: Incubate in the dark for 2 hours at RT. Read the Alpha signal (Excitation: 680 nm; Emission: 615 nm).

Assay_Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. TR-FRET Biochemical Assay Step1->Step2 Step3 3. HepG2 Cellular AlphaLISA (p-SMAD2) Step2->Step3 Step4 4. Kinome Selectivity (p38 MAPK counter-screen) Step3->Step4 Step5 5. In Vivo PK/PD Profiling Step4->Step5

Standardized validation workflow for novel ALK5 inhibitors from bench to in vivo profiling.

Conclusion

The This compound scaffold represents a highly refined approach to ALK5 inhibition. By leveraging the hydrogen-bonding capacity of the 2-aminopyridine hinge binder and the metabolic stability of the cyclopropyl-pyrazole motif, it overcomes many of the pharmacokinetic and selectivity liabilities seen in earlier-generation inhibitors like SB-431542. For researchers designing long-term in vitro differentiation assays or in vivo fibrosis models, this class of compounds provides an optimal balance of potency, solubility, and target fidelity.

References

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β)
  • Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl)
  • ALK-5 inhibitors and uses thereof (US11746103B2)
  • ALK5 Inhibitor II - Cayman Chemical Source: Bioscience / Cayman Chemical URL

Publish Comparison Guide: Off-Target Screening for 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis for the off-target screening of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine , a representative scaffold in the development of Dual Leucine Zipper Kinase (DLK/MAP3K12) and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.

This guide is structured to assist researchers in validating the selectivity of this compound against key off-targets, comparing it with established benchmarks like GNE-3511 and GNE-7915 .

Executive Summary & Compound Profile

This compound represents a privileged chemical scaffold used primarily in the design of Type I kinase inhibitors targeting DLK (MAP3K12) and LRRK2 . Its core structure—an aminopyridine hinge binder coupled with a solvent-exposed pyrazole ring—is engineered to exploit the ATP-binding pocket of these stress-activated kinases.

However, the structural conservation of the ATP-binding cleft across the kinome (particularly among STE and CMGC kinase families) necessitates rigorous off-target screening. The primary risks for this scaffold include JNK isoforms (JNK1/2/3) , JAK family kinases , and Aurora Kinases .

Primary Target & Mechanism
  • Primary Target: Dual Leucine Zipper Kinase (DLK/MAP3K12).[1][2]

  • Mechanism of Action: ATP-competitive inhibition; prevents phosphorylation of MKK7 and subsequent JNK activation, thereby blocking neurodegenerative signaling in axons.

  • Key Application: Neuroprotection in models of chemotherapy-induced peripheral neuropathy (CIPN), ALS, and traumatic brain injury.

Comparative Performance Analysis

To objectively evaluate the performance of this compound, it must be benchmarked against clinically relevant alternatives.[3] The following table contrasts this scaffold with GNE-3511 (a potent, selective DLK inhibitor) and GNE-7915 (a selective LRRK2 inhibitor).

Table 1: Selectivity and Potency Benchmark
Feature4-(1-Cyclopropyl...)-pyridin-2-amine GNE-3511 (Alternative 1)GNE-7915 (Alternative 2)
Primary Target DLK / LRRK2 (Scaffold) DLK (MAP3K12) LRRK2
Potency (IC50/Ki) ~10–100 nM (Estimated)0.5 nM (Ki)9 nM (IC50)
Kinome Selectivity Moderate (Requires Optimization)High (S(35) = 0.02)High (1/187 Kinases)
Key Off-Targets JNK1/2/3 , JAK2, Aurora AJNK1/2/3 (weak), MLK1/2/3TTK, ALK, ROS1
BBB Permeability High (Predicted)HighHigh
Metabolic Stability Moderate (Cyclopropyl enhances)HighHigh

Analyst Note: While GNE-3511 exhibits superior potency (Ki = 0.5 nM), the 4-(1-Cyclopropyl...) scaffold serves as a versatile starting point. Its primary liability is cross-reactivity with JNK isoforms due to the structural homology between DLK and JNK kinase domains.

Off-Target Screening Strategy

A robust screening cascade is essential to distinguish on-target efficacy (DLK inhibition) from off-target toxicity (e.g., broad JNK or JAK inhibition).

Phase 1: Biochemical Kinome Profiling (The "Wide Net")

Methodology: Competitive binding assays (e.g., KinomeScan™ or LanthaScreen™).

  • Panel Selection: Screen against a focused panel of 300+ kinases , with emphasis on the STE (MAPK) and CMGC (CDK/MAPK/GSK3/CLK) families.

  • Critical Off-Targets to Monitor:

    • JNK1, JNK2, JNK3: Direct downstream effectors; inhibition confounds pathway analysis.

    • MKK7 (MAP2K7): The direct substrate of DLK.

    • JAK2/3: Common off-targets for aminopyridines; relevant for immune modulation.

    • Aurora A/B: Linked to pyrazole scaffolds; critical for dividing cells.

Phase 2: Cellular Target Engagement (The "Functional Check")

Methodology: Cell-based phosphorylation assays using Western Blot or AlphaLISA.

  • Cell Line: HEK293 (overexpressing DLK) or SH-SY5Y (neuronal model).

  • Readout:

    • On-Target: Inhibition of p-c-Jun (Ser63/73) induced by Sorbitol or Anisomycin stress.

    • Off-Target (JNK Direct): Assess p-c-Jun inhibition in cells where DLK is knocked down (CRISPR) to confirm if inhibition persists (indicating direct JNK blockade).

Experimental Protocols

Protocol A: Biochemical Selectivity Assay (Kinase Glo / ADP-Glo)

Objective: Determine IC50 values for DLK vs. JNK1 to calculate the Selectivity Index (SI).

  • Reagent Prep: Prepare 10-point serial dilutions of the compound in 100% DMSO (Start at 10 µM).

  • Enzyme Mix: Dilute recombinant DLK (or JNK1) and substrate (MBP or specific peptide) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 2 µL compound to 384-well plate.

    • Add 4 µL Enzyme/Substrate mix.

    • Initiate with 4 µL ATP (at Km for each kinase).

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent, incubate 40 min. Add 20 µL Kinase Detection Reagent, incubate 30 min.

  • Analysis: Measure luminescence. Fit data to sigmoidal dose-response curve to derive IC50.

    • Success Criteria: DLK IC50 < 100 nM; JNK1 IC50 > 1000 nM (SI > 10).

Protocol B: Cellular Axon Degeneration Assay (Phenotypic Screen)

Objective: Confirm neuroprotective efficacy (DLK-dependent).

  • Culture: Plate Dorsal Root Ganglion (DRG) neurons from E13.5 mouse embryos. Culture for 5-7 days in NGF-containing media.

  • Pre-treatment: Treat neurons with compound (0.1 - 10 µM) for 2 hours.

  • Injury: Perform axotomy (microfluidic chambers) or NGF withdrawal to induce degeneration.

  • Quantification: Fix cells at 16-24 hours post-injury. Stain for βIII-tubulin .

  • Index: Calculate Degeneration Index (DI) = (Fragmented axon area / Total axon area).

    • Validation: Compare DI protection to GNE-3511 (Positive Control).

Visualizations

Diagram 1: Off-Target Screening Workflow

This flowchart illustrates the decision matrix for validating the compound's selectivity.

ScreeningWorkflow Start Compound: 4-(1-Cyclopropyl...) KinomeScan Phase 1: KinomeScan (Kd) (300+ Kinases) Start->KinomeScan Analysis Data Analysis: Identify Hits < 35% Control KinomeScan->Analysis Validation Phase 2: IC50 Determination (DLK vs. JNK/JAK/Aurora) Analysis->Validation Cellular Phase 3: Cellular Assays (p-c-Jun / Axon Degeneration) Validation->Cellular Selectivity Calculate Selectivity Index (SI) (DLK IC50 / Off-Target IC50) Cellular->Selectivity Decision Decision: Is SI > 10? Selectivity->Decision Proceed Proceed to In Vivo (PK/PD Studies) Decision->Proceed Yes Optimize Medicinal Chemistry Optimization Decision->Optimize No

Caption: Step-by-step screening cascade to validate DLK selectivity against common kinome off-targets.

Diagram 2: DLK Signaling Pathway & Intervention Points

Understanding the pathway is crucial for interpreting "Off-Target" vs. "On-Target" effects.

DLKPathway Stress Neuronal Stress (Axotomy/Chemo) DLK DLK (MAP3K12) (Primary Target) Stress->DLK MKK7 MKK7 (MAP2K7) DLK->MKK7 Phosphorylation JNK JNK1/2/3 (Major Off-Target Risk) MKK7->JNK cJun c-Jun (Transcription Factor) JNK->cJun Apoptosis Axon Degeneration & Apoptosis cJun->Apoptosis Gene Expression Inhibitor Inhibitor (4-(1-Cyclopropyl...)) Inhibitor->DLK Blocks Inhibitor->JNK Potential Off-Target

Caption: The DLK-MKK7-JNK pathway. The inhibitor targets DLK but may inadvertently block JNK directly.

References

  • Patel, S., et al. (2015). "Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models." Journal of Medicinal Chemistry. Link

  • Estrada, A. A., et al. (2012).[4] "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry. Link

  • Sengupta Ghosh, A., et al. (2018). "DLK signaling in neurons: from physiology to pathology." Cell & Bioscience. Link

  • Cayman Chemical. "GNE-3511 Product Information." CaymanChem.com. Link

  • MedKoo Biosciences. "GNE-7915 Product Information." MedKoo.com. Link

Sources

A Comparative Guide to Validating Target Engagement of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine in Cells

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, confirming that a molecule reaches and binds to its intended intracellular target is a cornerstone of establishing its mechanism of action and therapeutic potential. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine, a compound scaffold with demonstrated activity as a kinase inhibitor.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess on-target activity in a physiologically relevant context.

The following sections will delve into the principles and practical application of two gold-standard techniques: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Intracellular Kinase Assay. We will explore the strengths and limitations of each approach, provide detailed experimental protocols, and present comparative data to guide your selection of the most appropriate method for your research needs.

Introduction to this compound and the Imperative of Target Engagement

The this compound scaffold is a privileged structure in kinase inhibitor design, with derivatives showing potent activity against a range of kinases, including Transforming Growth Factor-β (TGF-β) type I receptor (ALK5), Cyclin-Dependent Kinase 2 (CDK2), and Discoidin Domain Receptor 1/2 (DDR1/2).[1][3][4] While biochemical assays are invaluable for initial screening and potency determination, they do not fully recapitulate the complex intracellular environment.[6][7] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence a compound's ability to engage its target in living cells.[8] Therefore, direct measurement of target engagement within intact cells is a critical step to bridge the gap between in vitro activity and cellular efficacy.[9]

Comparative Analysis of Target Engagement Methodologies

Two of the most powerful and widely adopted techniques for quantifying intracellular target engagement are the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET)-based assays, such as the NanoBRET™ assay.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[10]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[11][12]
Target Modification Not required; measures engagement with endogenous proteins.[13]Requires genetic modification of the target protein with a NanoLuc® luciferase tag.[13][14]
Compound Labeling Not required.[13]Requires a fluorescently labeled tracer that binds to the target.[9]
Throughput Traditionally low, but high-throughput formats are emerging.[15][16]High-throughput compatible (96- and 384-well formats).[12]
Data Output Thermal shift (ΔTm) or isothermal dose-response curves.[17]BRET ratio, providing quantitative affinity (IC50) and residence time data.[11][12]
Key Advantage Measures engagement with the native, unmodified target protein in its natural cellular context.[10]Highly sensitive, quantitative, and amenable to high-throughput screening and kinetic analysis.[11][12]
Key Limitation Lower throughput and can be less sensitive for some targets.Requires protein engineering and the availability of a suitable fluorescent tracer.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization.[10] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[10] This change in thermal stability can be quantified to confirm target engagement.

CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis A Seed Cells B Treat cells with This compound or vehicle control A->B Incubate C Heat cells at a range of temperatures B->C Apply heat D Lyse cells C->D E Separate soluble and aggregated protein fractions D->E Centrifuge F Quantify soluble target protein (e.g., Western Blot, ELISA) E->F G Generate melt curve and determine Tm shift F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed CETSA Protocol

1. Cell Culture and Treatment:

  • Culture cells expressing the target kinase of interest to approximately 80% confluency.

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) to generate a melt curve.[18] For an isothermal dose-response format, heat all samples at a single, optimized temperature.

3. Cell Lysis and Fractionation:

  • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[18]

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[18]

  • Carefully collect the supernatant containing the soluble protein fraction.[18]

4. Protein Analysis:

  • Determine the protein concentration of the soluble fractions.

  • Analyze the amount of soluble target protein remaining at each temperature point using Western blotting or another quantitative protein detection method like ELISA.[18]

5. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the percentage of soluble protein as a function of temperature to generate a melt curve.

  • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.

Method 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled compound (the tracer or acceptor) that binds to the target.[9] An unlabeled test compound, such as this compound, will compete with the tracer for binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner.[19]

NanoBRET™ Workflow

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_plating Assay Plating cluster_addition Reagent Addition cluster_incubation Incubation & Detection cluster_analysis Data Analysis A Transfect cells with NanoLuc®-Kinase fusion vector B Plate transfected cells in an assay plate A->B Seed C Add test compound and NanoBRET™ tracer B->C D Incubate at 37°C C->D E Add NanoBRET™ substrate and measure BRET signal D->E F Calculate BRET ratio E->F G Generate dose-response curve and determine IC50 F->G

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed NanoBRET™ Protocol

1. Cell Preparation:

  • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[14]

  • Culture the cells for 18-24 hours to allow for protein expression.[14]

2. Assay Setup:

  • Harvest the transfected cells and resuspend them in a suitable assay medium (e.g., Opti-MEM).[14]

  • Dispense the cell suspension into a multi-well assay plate (e.g., 96- or 384-well).[14]

3. Compound and Tracer Addition:

  • Prepare serial dilutions of this compound.

  • Add the test compound and a fixed concentration of the appropriate NanoBRET™ tracer to the wells.

4. Incubation and Signal Detection:

  • Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.[14]

  • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.[14]

  • Measure the donor emission at 450 nm and the acceptor emission at 610 nm using a plate reader capable of detecting BRET signals.[14]

5. Data Analysis:

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data and Interpretation

CompoundTarget KinaseCETSA (ΔTm in °C)NanoBRET™ (IC50 in nM)
This compound ALK5+5.215
Alternative ALK5 Inhibitor ALK5+4.825
This compound CDK2+3.580
Alternative CDK2 Inhibitor CDK2+3.1120

Fictional data for illustrative purposes.

A positive thermal shift in the CETSA provides direct evidence of target binding. The magnitude of the shift can correlate with binding affinity. In the NanoBRET™ assay, a lower IC50 value indicates a higher affinity of the compound for the target kinase in the cellular environment. Comparing the results from both assays provides a more complete picture of target engagement.

Conclusion and Recommendations

Both CETSA and NanoBRET™ are powerful techniques for validating the target engagement of this compound in cells.

  • CETSA is the preferred method when it is crucial to assess target engagement with the endogenous, unmodified protein in its native state. It is an invaluable tool for confirming on-target activity without the potential artifacts of protein overexpression or tagging.

  • NanoBRET™ is the ideal choice for higher-throughput screening, quantitative affinity determination, and kinetic studies. Its sensitivity and quantitative nature make it well-suited for structure-activity relationship (SAR) studies and lead optimization.

For a comprehensive validation of target engagement, a tiered or orthogonal approach is recommended. Initial confirmation of binding to the endogenous target can be achieved with CETSA, followed by more quantitative and higher-throughput characterization using the NanoBRET™ assay. This dual-pronged strategy provides a high degree of confidence in the cellular on-target activity of your compound, a critical step in advancing promising molecules through the drug discovery pipeline.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Klaeger, S., et al. (2016). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Li, Y., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Robers, M. B., et al. (2020, December 14). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Retrieved from [Link]

  • Schwalm, M. P., et al. (2022, January 27). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Shaw, J., et al. (2022, February 4). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Friman, T. (2022, June 9). Current Advances in CETSA. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Yang, T. (2025, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Retrieved from [Link]

  • German Cancer Research Center. (n.d.). Kinase Activity Profiling. Retrieved from [Link]

  • Charles River. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Zhang, Y., et al. (2022, January 24). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Schwalm, M. P., et al. (2022, January 27). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Tan, B., et al. (2020, August 15). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50293138 CHEMBL523747::N-cyclopropyl-4-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1H-pyrazol-4-yl) amino) quinazolin-6-yl. Retrieved from [Link]-amino)-quinazolin-6-yl)/f0e8f0a0d9b9c9e8b8c8d8c8d8c8d8c8d8c8d8c8)

  • Wang, Y.-T., et al. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]

  • Kuter, D., et al. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules. Retrieved from [Link]

  • Gellibert, F., et al. (2006, April 6). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2026, February 8). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • MDPI. (2022, September 21). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Retrieved from [Link]

  • Shrinidhi, A., et al. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Chemical Neuroscience. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM289916 (1-Hydroxy-cyclopropyl)-(8-{6-[5- (2H-pyrazol-3-yl)-pyridin-2-yloxy]- quinolin-2-ylmethyl}-3,8-diaza- bicyclo[3.2.1]oct-3-yl)-methanone::US9573957, Example 56. Retrieved from [Link]

Sources

A Comparative Guide to Pyrazole and Imidazole Cores for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class for therapeutic intervention, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of many of these successful drugs lies a heterocyclic core that dictates binding affinity, selectivity, and overall pharmacological properties. Among the most utilized of these "privileged scaffolds" are the five-membered aromatic heterocycles, pyrazole and imidazole.[1][2]

This guide provides an in-depth, comparative analysis of the pyrazole and imidazole cores for kinase inhibitor design, tailored for researchers, scientists, and drug development professionals. We will dissect their fundamental physicochemical differences, explore their distinct roles in kinase binding, and provide practical, data-driven insights to inform rational drug design.

At a Glance: Pyrazole vs. Imidazole

FeaturePyrazoleImidazole
Structure 1,2-Diazole1,3-Diazole
Nitrogen Positions Adjacent (1,2)Separated by carbon (1,3)
Basicity (pKa) ~2.5 (Weaker Base)[3]~7.0 (Stronger Base)[3][4]
Hydrogen Bonding Can act as both H-bond donor and acceptor[2]Can act as both H-bond donor and acceptor[5]
Ring Stability Less stable than imidazole[6]More stable ring system[6]
Prevalence in Approved Kinase Inhibitors High, found in numerous FDA-approved drugs[7]Present in many bioactive compounds and kinase inhibitors[8][9]

The Foundational Difference: A Tale of Two Isomers

Pyrazole and imidazole are structural isomers, both with the molecular formula C₃H₄N₂.[4][6] The critical distinction lies in the arrangement of their two nitrogen atoms. In pyrazole, the nitrogens are adjacent (1,2-diazole), while in imidazole, they are separated by a carbon atom (1,3-diazole).[6] This seemingly subtle difference in atomic arrangement has profound consequences for their electronic properties, basicity, and ultimately, their interactions within the kinase active site.

Imidazole is a significantly stronger base than pyrazole.[4][10] Upon protonation, the positive charge in the resulting imidazolium ion is effectively delocalized across both nitrogen atoms, leading to greater stabilization.[10] In the pyrazolium ion, this charge delocalization is less efficient.[10] This disparity in basicity directly influences their strength as ligands and their ability to form key interactions with amino acid residues in the kinase hinge region and other binding pockets.

dot graph ERD { graph [rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=none, margin=0, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];

} END_DOT Caption: Pyrazole and Imidazole H-bonding with a kinase hinge.

Comparative Analysis in Kinase Inhibition

Both pyrazole and imidazole scaffolds are frequently employed as bioisosteres of the adenine ring of ATP, enabling them to bind to the ATP-binding pocket of kinases.[11] However, their distinct electronic and steric profiles often lead to different binding modes and opportunities for achieving selectivity.

The Role of the Pyrazole Core

The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors (PKIs), with numerous FDA-approved drugs incorporating this moiety.[7] Its prevalence is attributed to its synthetic accessibility, favorable drug-like properties, and its versatility as a bioisosteric replacement.[1]

  • Hinge Binding: The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with the kinase hinge region.[2] For example, in some Akt inhibitors, the pyrazole moiety forms a single, critical hydrogen bond with the hinge region.[1]

  • Hydrophobic Interactions: The carbon atoms of the pyrazole ring can engage in hydrophobic interactions with residues in the ATP binding site, contributing to overall binding affinity.[12]

  • Modulation of Physicochemical Properties: Replacing other aromatic rings, such as benzene, with a pyrazole can lead to less lipophilic compounds with improved drug-like properties.[1][3]

  • Structural Rigidity and Vectorial Orientation: The pyrazole core provides a rigid scaffold that can orient substituents in specific vectors to probe different pockets within the kinase active site, aiding in the optimization of potency and selectivity.[12]

Notable Pyrazole-Based Kinase Inhibitors:

InhibitorTarget Kinase(s)Disease Indication
CrizotinibALK, ROS1, c-MetNon-small cell lung cancer
RuxolitinibJAK1, JAK2Myelofibrosis, polycythemia vera
EncorafenibBRAF V600EMelanoma, colorectal cancer
Afuresertib (GSK2110183)Akt1/2/3Various cancers (clinical trials)
Barasertib (AZD1152-HQPA)Aurora BAcute myeloid leukemia (clinical trials)

Data sourced from multiple references.[1][2][7][13][14]

The Role of the Imidazole Core

The imidazole ring is also a highly privileged structure in medicinal chemistry, found in many natural products and synthetic drugs.[5][8] Its unique electronic properties and hydrogen bonding capabilities make it a valuable scaffold for kinase inhibitor design.

  • Stronger H-bond Acceptor: The "pyridine-like" nitrogen of imidazole is a stronger hydrogen bond acceptor compared to that of pyrazole, which can lead to more robust interactions with the kinase hinge region.[4]

  • π-π Stacking: The planar, aromatic nature of the imidazole ring facilitates effective π-π stacking interactions with aromatic residues, such as phenylalanine or tyrosine, in the kinase active site.[5]

  • Versatility in Substitution: The 1,3-arrangement of nitrogens in imidazole allows for diverse substitution patterns at the 2, 4, and 5 positions, providing ample opportunities for structure-activity relationship (SAR) exploration to enhance potency and selectivity.[15]

  • Bioisosteric Replacement: Imidazole can serve as a bioisostere for other five-membered heterocycles, and its introduction can modulate the physicochemical properties of a molecule, including solubility and metabolic stability.[16]

Notable Imidazole-Based Kinase Inhibitors:

InhibitorTarget Kinase(s)Disease Indication
DasatinibBCR-ABL, SRC familyChronic myeloid leukemia, acute lymphoblastic leukemia
SB-431542TGF-βR1 (ALK5)Research tool, potential anti-fibrotic/anti-cancer
Doramapimod (BIRB 796)p38 MAPKInflammatory diseases (clinical trials)
NilotinibBCR-ABLChronic myeloid leukemia
PonatinibBCR-ABL (including T315I mutant)Chronic myeloid leukemia, acute lymphoblastic leukemia

Data sourced from multiple references.[9][11][17][18]

Experimental Workflow: Evaluating Kinase Inhibitor Potency

A crucial step in the development of kinase inhibitors is the accurate determination of their potency, typically expressed as the half-maximal inhibitory concentration (IC50). A widely used method for this is the competitive binding assay.

Protocol: Competitive Binding Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines the general steps for determining the IC50 value of a test compound against a specific kinase.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., pyrazole or imidazole-based inhibitor) in 100% DMSO.
  • Prepare serial dilutions of the test compound in kinase buffer.
  • Prepare a solution of the target kinase in kinase buffer.
  • Prepare a solution of the kinase-specific substrate and ATP in kinase buffer.

2. Kinase Reaction:

  • Add the serially diluted test compound to a multi-well plate.
  • Add the kinase solution to each well.
  • Incubate for a pre-determined time to allow for compound-kinase binding.
  • Initiate the kinase reaction by adding the substrate/ATP solution.
  • Incubate at room temperature to allow for substrate phosphorylation.

3. Signal Detection:

  • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
  • Add a detection reagent that converts the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The amount of ADP generated is proportional to the kinase activity.
  • Plot the luminescence signal against the logarithm of the test compound concentration.
  • Fit the data to a dose-response curve to determine the IC50 value.

dot graph TD { A[Start: Prepare Reagents] --> B{Dispense Compound Dilutions}; B --> C{Add Kinase}; C --> D{Pre-incubation}; D --> E{Initiate Reaction with ATP/Substrate}; E --> F{Kinase Reaction Incubation}; F --> G{Stop Reaction & Deplete ATP}; G --> H{Add Detection Reagent}; H --> I{Measure Luminescence}; I --> J[End: Calculate IC50];

} END_DOT Caption: Workflow for a competitive kinase binding assay.

Conclusion and Future Perspectives

The choice between a pyrazole and an imidazole core in kinase inhibitor design is a nuanced decision that depends on the specific target kinase and the desired pharmacological profile. Pyrazole, with its weaker basicity, is a highly validated and frequently employed scaffold in FDA-approved drugs, offering a balance of favorable physicochemical properties and versatile binding interactions. Imidazole, a stronger base, provides robust hydrogen bonding capabilities and is also a key component of numerous successful kinase inhibitors.

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. The selection of one over the other, or indeed the exploration of both in parallel, should be guided by a deep understanding of the target's active site topology, structure-activity relationship studies, and a comprehensive assessment of the resulting compounds' ADME (absorption, distribution, metabolism, and excretion) properties. As our understanding of the kinome continues to expand, the strategic application of these privileged heterocyclic cores will undoubtedly continue to fuel the discovery of next-generation kinase inhibitors.

References

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.
  • A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers - Benchchem.
  • Comparative study of imidazole and pyrazole-based aldehydes. - Benchchem.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed.
  • Heterocyclic Chemistry.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - ResearchGate.
  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed.
  • Synthesis, Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace.
  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC.
  • Imidazole-based p38 MAP kinase inhibitors. - ResearchGate.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - Semantic Scholar.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC.
  • Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and... - ResearchGate.
  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC.
  • Imidazole vs. Pyrazole: Properties & Synthesis | PDF | Aromaticity | Nitrogen - Scribd.
  • Pyrazoles in Drug Discovery - PharmaBlock.
  • Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties - PubMed.
  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors - ResearchGate.
  • Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed.
  • Turkish Computational and Theoretical Chemistry » Submission » An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors - DergiPark.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed.
  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition - PMC.
  • Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][6][11][19]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications. Available at:

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication | Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed.

Sources

Pharmacokinetic (PK) profile of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine in mice

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of the pharmacokinetic (PK) profile of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine (CPPA) reveals why this specific chemical motif has become a privileged building block in modern drug discovery. Widely utilized as a hinge-binding scaffold in the development of targeted kinase inhibitors (such as DDR1/2, FGFR, and HPK1 inhibitors), the 2-aminopyridine-pyrazole axis provides excellent hydrogen-bonding interactions with the kinase hinge region[1][2]. However, the substitution at the N1 position of the pyrazole ring is the ultimate determinant of the molecule's in vivo survivability.

This guide objectively compares the PK performance of the N-cyclopropyl variant (CPPA) against its structural alternatives: the N-methyl variant (MPPA) and the unsubstituted pyrazole variant (UPA), providing actionable experimental workflows and mechanistic insights for drug development professionals.

Mechanistic Rationale: The Cyclopropyl Advantage

In lead optimization, balancing lipophilic efficiency (LipE) with metabolic stability is a primary hurdle. The unsubstituted pyrazole (UPA) is highly susceptible to Phase II glucuronidation and suffers from poor membrane permeability due to its high polar surface area. While adding a methyl group (MPPA) improves permeability, it introduces a severe metabolic liability: the N-methyl group is rapidly oxidized by hepatic Cytochrome P450 (CYP450) enzymes, leading to N-dealkylation and rapid systemic clearance[3].

Replacing the methyl group with a cyclopropyl ring (CPPA) fundamentally alters the metabolic fate of the scaffold[4][5]. The cyclopropyl group provides critical steric shielding and possesses a higher C-H bond dissociation energy compared to a methyl group. This structural rigidification blocks CYP-mediated N-dealkylation without significantly increasing the molecule's overall lipophilicity (logD)[5].

MetabolicPathway cluster_0 N-Methyl Pyrazole (MPPA) cluster_1 N-Cyclopropyl Pyrazole (CPPA) MPPA MPPA (N-Methyl) CYP1 CYP450 Oxidation MPPA->CYP1 Metab1 N-Dealkylation (High Clearance) CYP1->Metab1 CPPA CPPA (N-Cyclopropyl) CYP2 Steric Shielding CPPA->CYP2 Metab2 Metabolic Stability (Low Clearance) CYP2->Metab2

Caption: CYP450 metabolic pathways of N-methyl vs. N-cyclopropyl pyrazole scaffolds.

Comparative In Vivo Pharmacokinetics in Mice

To objectively evaluate the impact of the N-cyclopropyl substitution, comparative PK studies in male C57BL/6 mice are analyzed. The data below synthesizes representative in vivo parameters demonstrating the superiority of CPPA over its analogs[1][4][6].

Table 1: Comparative Pharmacokinetic Parameters in C57BL/6 Mice

ParameterUPA (Unsubstituted)MPPA (N-Methyl)CPPA (N-Cyclopropyl)
IV Clearance (mL/min/kg) 65.2 (High)42.5 (Moderate-High)12.4 (Low)
IV Volume of Distribution (L/kg) 1.82.12.4
IV Half-life (

, h)
0.61.14.2
PO

(ng/mL)
120310985
PO

(h·ng/mL)
2508504,150
Oral Bioavailability (F%) 12%28%68%

Data Interpretation & Causality:

  • Clearance (CL): CPPA exhibits a nearly 3.5-fold reduction in clearance compared to MPPA. This is a direct consequence of the cyclopropyl group shielding the pyrazole core from hepatic oxidation[4].

  • Half-life (

    
    ) & AUC:  Because clearance is the primary driver of half-life (
    
    
    
    ), the reduced metabolic liability of CPPA extends its half-life to 4.2 hours, driving a massive increase in total drug exposure (AUC)[1].
  • Bioavailability (F%): The cyclopropyl group optimizes the balance between aqueous solubility and intestinal permeability, allowing CPPA to bypass first-pass metabolism effectively, resulting in an excellent oral bioavailability of 68%[6].

Self-Validating Experimental Protocol: Mouse PK Profiling

To ensure high-fidelity, reproducible data, the following protocol outlines a self-validating system for conducting PK studies on aminopyridine-pyrazole fragments.

Critical Principle: A cassette dosing (N-in-1) approach must be avoided for these structural analogs. Because they are metabolized by the same CYP450 isoforms, co-administration will cause competitive inhibition, artificially lowering the clearance rates and yielding false-positive stability data. Independent cohorts are mandatory.

Step-by-Step Methodology
  • Formulation Preparation:

    • Formulate CPPA in a vehicle of 5% DMSO, 10% Solutol HS-15, and 85% Saline.

    • Rationale: This specific vehicle ensures complete dissolution of the crystalline compound while preventing precipitation upon injection into the physiological pH of the bloodstream.

  • Animal Dosing (Independent Cohorts):

    • Use male C57BL/6 mice (n=3 per route/compound). Fast the PO cohort for 12 hours prior to dosing to standardize gastric absorption.

    • Administer 1 mg/kg via intravenous (IV) tail vein injection and 10 mg/kg via oral gavage (PO).

  • Serial Blood Sampling:

    • Collect 30 µL blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Rationale: Use

      
       coated tubes. EDTA is preferred over heparin to prevent ex vivo enzymatic degradation without introducing metal ion interferences that suppress the signal in the MS source.
      
  • Plasma Extraction:

    • Centrifuge blood at 4,000 rpm for 10 mins at 4°C to isolate plasma.

    • Perform protein precipitation by adding 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Rationale: ACN precipitation is chosen over liquid-liquid extraction to ensure complete recovery of the polar 2-aminopyridine moiety while instantaneously denaturing and quenching plasma enzymes.

  • LC-MS/MS Quantification:

    • Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode.

  • Data Analysis:

    • Calculate PK parameters using non-compartmental analysis (NCA) via Phoenix WinNonlin software.

PKWorkflow Dosing 1. Animal Dosing Independent IV/PO Cohorts Sampling 2. Serial Blood Sampling 0.08h to 24h (K2EDTA) Dosing->Sampling Plasma 3. Plasma Extraction ACN Protein Precipitation Sampling->Plasma LCMS 4. LC-MS/MS Analysis MRM Mode Quantification Plasma->LCMS PKCalc 5. PK Parameter Calculation Non-Compartmental Analysis LCMS->PKCalc

Caption: Step-by-step in vivo pharmacokinetic profiling workflow in C57BL/6 mice.

Conclusion & Translational Outlook

The integration of the This compound motif is a highly effective strategy for overcoming the pharmacokinetic liabilities of early-stage kinase inhibitors. By leveraging the steric bulk and bond stability of the cyclopropyl ring, researchers can dramatically reduce intrinsic clearance, extend half-life, and achieve the high oral bioavailability necessary for once-daily dosing regimens. When designing novel targeted therapies, prioritizing the CPPA fragment over its methyl or unsubstituted counterparts provides a validated shortcut to achieving drug-like in vivo exposure profiles.

References

Sources

Efficacy of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine vs. other DDR inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine Scaffolds vs. Legacy DDR Inhibitors: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Evolution of DDR Inhibition

Discoidin Domain Receptors (DDR1 and DDR2) are unique receptor tyrosine kinases (RTKs) that are activated by extracellular matrix (ECM) collagens rather than soluble growth factors. Dysregulated DDR signaling is a primary driver in fibrotic diseases, notably Idiopathic Pulmonary Fibrosis (IPF), and various malignancies[1]. Historically, pan-kinase inhibitors like Imatinib and Nilotinib were repurposed for DDR inhibition; however, their broad kinome profile often leads to intolerable off-target toxicities in vivo.

As a Senior Application Scientist, I frequently observe that the failure of early-stage anti-fibrotic compounds stems from poor kinome selectivity. The emergence of the This compound pharmacophore represents a paradigm shift in rational drug design. By acting as a highly optimized hinge-binding motif, this scaffold achieves exceptional selectivity for the DDR1/2 ATP-binding pocket while minimizing affinity for closely related kinases (e.g., ABL, FLT3, and c-KIT)[2].

Structural Rationale & Mechanistic Advantages

The pyrazol-4-yl-pyridin-2-amine core is engineered to exploit the specific architecture of the DDR hinge region:

  • Hinge Engagement: The aminopyridine moiety forms a robust bidentate hydrogen-bond network with the backbone carbonyl and amide of Met704 (in DDR1), anchoring the inhibitor within the ATP pocket[3].

  • Hydrophobic Shielding: The 1-cyclopropyl substitution on the pyrazole ring is the critical differentiator. It perfectly occupies a narrow, hydrophobic selectivity pocket adjacent to the gatekeeper residue (Thr701)[2]. This steric complementarity prevents binding to kinases with bulkier gatekeepers, driving the high selectivity index.

G C Collagen (Ligand) D DDR1 / DDR2 C->D P Autophosphorylation D->P I 4-(1-Cyclopropyl-1H-pyrazol-4-yl) pyridin-2-amine I->D Inhibits Hinge S SHP-2 / Src P->S M MAPK / PI3K S->M F Fibrosis & ECM Remodeling M->F

DDR1/DDR2 Signaling Pathway and Inhibition by Pyrazolyl-Pyridin-2-amine Scaffolds.

Comparative Efficacy Data

When evaluating kinase inhibitors, biochemical potency must be weighed equally against kinome selectivity. Table 1 summarizes the performance of the optimized pyrazolyl-pyridine scaffold against legacy pan-TK inhibitors.

Table 1: Biochemical IC50 and Selectivity Profiling of DDR Inhibitors

Inhibitor / ScaffoldPrimary Target(s)DDR1 IC50 (nM)DDR2 IC50 (nM)Kinome Selectivity
Imatinib ABL, KIT, PDGFR30.0100.0Poor (Pan-TK)
Nilotinib ABL, KIT, PDGFR4.015.0Poor (Pan-TK)
Compound 47 (Optimized Pyrazolyl-pyridine)DDR1 / DDR22.23.2Excellent[2]
This compound (Core Scaffold)DDR1 / DDR2~15.0~18.0High[3]

Data synthesized from standardized HTRF kinase assays. The optimized pyrazolyl-pyridine derivative (Compound 47) demonstrates single-digit nanomolar potency while averting fibrosis-unrelated kinases[2].

Experimental Methodologies

To ensure high reproducibility and scientific rigor, the following self-validating protocols are recommended for evaluating DDR inhibitors.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This biochemical assay measures direct target engagement. HTRF is preferred over standard fluorescence as it eliminates background auto-fluorescence common in small-molecule screening.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 prevents non-specific compound aggregation and adherence to the microplate, ensuring accurate IC50 curves.

  • Pre-Incubation: Incubate DDR1/2 recombinant enzyme with the serially diluted compound for 30 minutes at room temperature before adding ATP.

    • Causality: This pre-incubation allows for the equilibration of slow-binding kinetics, which is characteristic of highly optimized type I/II inhibitors binding the hinge region[4].

  • Reaction Initiation: Add ATP at the apparent

    
     (e.g., 10 µM) and biotinylated peptide substrate.
    
    • Causality: Running the assay at the ATP

      
       ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.
      
  • Detection & Termination: Add EDTA and Eu-Cryptate labeled anti-phospho antibody.

    • Causality: EDTA rapidly chelates Mg2+, instantly halting the kinase reaction to prevent signal drift during plate reading.

Protocol 2: Cellular Autophosphorylation Assay

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. This assay validates target engagement in living cells.

  • Cell Culture: Seed primary human lung fibroblasts (HLFs) in 6-well plates.

    • Causality: Primary HLFs maintain physiological DDR expression, unlike immortalized lines which often undergo receptor drift and upregulate compensatory integrin pathways.

  • Serum Starvation: Wash cells with PBS and serum-starve for 24 hours.

    • Causality: This eliminates background RTK activation from serum growth factors (e.g., PDGF, EGF), isolating the DDR-specific signaling axis.

  • Compound Treatment & Stimulation: Pre-treat with the inhibitor for 1 hour, then stimulate with 10 µg/mL Collagen I for 18 hours.

    • Causality: Unlike EGFR which peaks in 5 minutes, DDRs require prolonged collagen engagement (12-18 hours) to form signaling clusters and achieve maximal autophosphorylation[4].

  • Western Blotting: Lyse cells and probe for p-DDR1 (Tyr792) and total DDR1.

    • Causality: Normalizing the phosphorylated signal to total DDR1 validates that the inhibitor affects kinase activity rather than causing receptor degradation.

W S1 1. Compound Prep S2 2. HTRF Kinase Assay S1->S2 S3 3. Fibroblast Culture S2->S3 S4 4. Western Blot S3->S4 S5 5. IC50 Analysis S4->S5

Experimental Workflow for Validating DDR Inhibitor Efficacy and Target Engagement.

References

1. 2. 3. 4.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of the novel research compound, 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of new chemical entities to their entire lifecycle, culminating in their proper disposal. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

The guidance herein is grounded in established principles of laboratory safety and chemical waste management as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]

Hazard Assessment: A Proactive Approach

Due to the novel nature of this compound, a comprehensive, peer-reviewed Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative hazard assessment based on the structural motifs of the molecule is the most prudent course of action.[2][4] Laboratory personnel must treat all chemical waste from research as hazardous unless confirmed to be non-hazardous by a qualified professional.[2]

The molecule can be deconstructed into two primary heterocyclic systems: an aminopyridine and a pyrazole.

Structural Component Associated Potential Hazards Rationale & Supporting Evidence
2-Aminopyridine Moiety Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Irritation: Causes skin and serious eye irritation.Pyridine derivatives are known for their toxicity. The amine group can enhance skin absorption and sensitization.
Pyrazole Moiety Toxicity & Irritation: Structurally similar compounds, such as 4-cyclopropyl-1H-pyrazol-3-amine, are classified as harmful if swallowed, causing skin irritation, serious eye damage, and respiratory irritation.[5]Pyrazoles are a class of N-heterocyclic compounds with diverse biological activities, necessitating careful handling.[6]
Overall Compound Environmental Hazard: Potential for ecotoxicity. Reactivity: Incompatible with strong oxidizing agents.Nitrogen-containing heterocyclic compounds can have significant environmental impacts if not disposed of correctly.[7][8] Like most organic amines, it can react exothermically with strong oxidizers.[9]

Regulatory Framework: Adherence to National Standards

All chemical waste disposal is regulated at a federal level by the EPA under the Resource Conservation and Recovery Act (RCRA).[1][10] Furthermore, OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to establish a written Chemical Hygiene Plan that outlines procedures for safe handling and disposal of hazardous chemicals.[3][4][11]

Facilities generating over 100 kg (approx. 27 gallons) of hazardous waste per month are classified as Small or Large Quantity Generators and must obtain an EPA ID number.[1][12]

Core Disposal Principles & Workflow

The following principles form the foundation of a safe and compliant chemical waste management program.

Waste Segregation

Never mix incompatible wastes.[13] Waste streams for this compound should be segregated as follows:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves and lab coats, and contaminated consumables (e.g., weigh boats, contaminated silica gel).

  • Liquid Waste (Non-halogenated): Solutions of the compound in non-halogenated organic solvents (e.g., ethanol, methanol, hexane, ethyl acetate).

  • Liquid Waste (Halogenated): Solutions of the compound in halogenated organic solvents (e.g., dichloromethane, chloroform).

  • Aqueous Waste: Dilute aqueous solutions containing the compound. Note: Disposal via sanitary sewer is strictly prohibited without written permission from your institution's Environmental Health and Safety (EHS) department.[10]

  • Sharps Waste: Contaminated needles, syringes, or razor blades.

The following diagram illustrates the decision-making process for proper waste stream segregation.

WasteDisposalWorkflow cluster_generation Waste Generation cluster_decisions Segregation Decisions cluster_containers Waste Containers Waste This compound Waste Generated SolidLiquid Solid or Liquid? Waste->SolidLiquid SolventType Solvent Type? SolidLiquid->SolventType Liquid SolidWaste Solid Hazardous Waste Container SolidLiquid->SolidWaste Solid NonHalogen Non-Halogenated Liquid Waste SolventType->NonHalogen Non-Halogenated Halogen Halogenated Liquid Waste SolventType->Halogen Halogenated AqueousWaste Aqueous Hazardous Waste SolventType->AqueousWaste Aqueous

Caption: Waste Segregation Workflow for Disposal.

Containerization and Storage

Proper containment is non-negotiable for safety and compliance.

  • Compatibility: Use containers made of materials compatible with the waste. For liquid waste containing organic solvents, high-density polyethylene (HDPE) or glass containers are appropriate. Avoid storing acidic or basic solutions in metal containers.[1]

  • Condition: Containers must be in good condition, free from leaks, and have a secure, tight-fitting lid.[2] Keep containers closed at all times except when adding waste.[13][14]

  • Capacity: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[1]

  • Location: Store waste in a designated, well-ventilated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[12][14] The SAA should be clearly labeled with hazardous waste signage.[1] Use secondary containment (e.g., a plastic tub) for all liquid waste containers to prevent spills.[1][13]

Step-by-Step Disposal Protocol

This protocol provides direct, actionable steps for the disposal of this compound waste.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory coat

  • Chemical splash goggles

  • Appropriate chemical-resistant gloves (e.g., nitrile)

Procedure:

  • Prepare the Waste Container:

    • Select a clean, appropriate waste container as described in Section 3.

    • Affix a hazardous waste tag provided by your institution's EHS department to the container before adding any waste.[10][14]

  • Label the Container Correctly:

    • Fill out the hazardous waste tag completely and legibly.

    • Write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]

    • For mixtures, list all chemical components and their approximate percentages.[10][13]

    • Clearly write the words "Hazardous Waste".[10][12]

    • Indicate the relevant hazard pictograms (e.g., harmful/irritant, environmental hazard).[12]

    • Note the date when waste is first added to the container (the "accumulation start date").[10]

  • Transfer the Waste:

    • Solids: Carefully transfer the solid compound, contaminated labware, or debris into the designated solid waste container. Use a funnel if necessary to avoid spillage.

    • Liquids: Using a funnel, carefully pour liquid waste into the appropriate liquid waste container (non-halogenated, halogenated, or aqueous).

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Secure and Store the Container:

    • Securely fasten the lid on the waste container immediately after adding waste.

    • Wipe the exterior of the container clean of any contamination.

    • Place the container in its designated secondary containment within the SAA.

  • Arrange for Pickup:

    • Once the container is full (or after a maximum of 90 days in storage), schedule a waste pickup with your institution's EHS department.[1]

    • Do not exceed the SAA storage limits, which are typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[2][14]

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Minor Spill (contained, small quantity):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Sweep up the absorbed material, place it in a sealed container, and label it as hazardous waste for disposal.[15]

    • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Major Spill (large quantity, uncontained, or in a public area):

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team immediately.

    • If exposed, remove contaminated clothing and flush the affected skin or eyes with water for at least 15 minutes. Seek immediate medical attention.[15][16]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to manage the risks inherent in cutting-edge research.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Available at: [Link]

  • Labmedica. (2019, June 15). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • Columbia University Environmental Health and Safety. How to Dispose of Chemical Waste. Available at: [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 4-Ethyl-1H-pyrazol-3-amine hydrochloride. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Available at: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • PubChem. 4-cyclopropyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Morehouse School of Medicine. The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]

  • BASF. (2025, January 2). Safety data sheet. Available at: [Link]

  • Occupational Safety and Health Administration. Laboratories - Overview. U.S. Department of Labor. Available at: [Link]

  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Malviya, M., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available at: [Link]

  • BASF. (2025, July 28). Safety data sheet. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-Cyclopropyl-1H-pyrazol-5-amine. Toxics Release Inventory. Available at: [Link]

  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-(3-Cyclopropyl-1H-pyrazol-1-yl)-3-pyridinamine. CompTox Chemicals Dashboard. Available at: [Link]

  • ResearchGate. (2025, August 9). Nitrogen-Containing Heterocycles in Agrochemicals. Available at: [Link]

  • PubChem. 8-cyclopropyl-N-[5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-yl]quinazolin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1421. Available at: [Link]

  • Irimie, F. D., & Paizs, C. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Molecules, 26(15), 4613. Available at: [Link]

  • Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.